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  • Product: 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole
  • CAS: 1354705-22-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis and Chemical Shift Assignment for 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Executive Summary As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural characterization of intermediates becomes paramount. 5-cyclopropyl-4-iodo-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise structural characterization of intermediates becomes paramount. 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1[1]) is a sterically congested, electron-rich building block utilized in advanced drug discovery.

This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral signatures of this molecule. Because this specific pyrazole derivative features three magnetically isolated spin systems, standard 1D NMR is insufficient for unambiguous regiochemical assignment. Herein, we deconstruct the mechanistic causality behind its unique chemical shifts—specifically the relativistic heavy-atom effect of iodine and the magnetic anisotropy of the cyclopropyl ring—and provide a self-validating 2D-NMR protocol for structural verification.

Molecular Architecture & Mechanistic Causality

To accurately predict and assign the NMR spectra of this compound, a Senior Application Scientist must first analyze the competing electronic and spatial effects dictated by its substituents.

The Relativistic Heavy-Atom Effect (C4-Iodo)

The most striking feature in the ¹³C NMR spectrum of this molecule is the chemical shift of the C4 carbon. While a standard unsubstituted pyrazole C4 resonates around 105 ppm, the direct attachment of an iodine atom induces a profound relativistic spin-orbit coupling phenomenon known as the2[2]. The large electron cloud and spin-orbit coupling of iodine's valence electrons magnetically shield the adjacent α-carbon, driving its resonance significantly upfield to approximately 55–60 ppm[3].

Magnetic Anisotropy of the Cyclopropyl Ring (C5)

The cyclopropyl group at the C5 position introduces distinct magnetic anisotropy. The circulation of electrons within the strained C-C bonds of the three-membered ring generates a local magnetic shielding cone[4]. Consequently, protons situated within this region experience a weaker effective external magnetic field, resulting in an anomalous upfield shift[4]. The cyclopropyl methylene (-CH₂-) protons typically resonate between 0.60 and 1.10 ppm, while the highly shielded carbons appear below 10 ppm.

Inductive Deshielding & Aromaticity (N1-Methyl and C3-H)

The pyrazole core dictates the baseline chemical environment. The N1-methyl group is inductively deshielded by the adjacent electronegative nitrogen, typically appearing as a sharp singlet near 3.85 ppm in ¹H NMR[5]. The isolated C3 proton, positioned between the N2 atom and the C4-iodo group, is highly deshielded by the aromatic ring current, resonating near 7.45 ppm[5].

Predicted ¹H and ¹³C NMR Spectral Data

Based on empirical additive rules and comparative literature of substituted pyrazoles, the quantitative data is summarized below for acquisition in CDCl₃ at 298 K.

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
C3-H 7.45Singlet (s)1H-Deshielded by adjacent N2 and aromatic ring current.
N1-CH₃ 3.85Singlet (s)3H-Inductively deshielded by the electronegative N1 atom.
C5-CH 1.65Multiplet (m)1H~8.0, 5.0Shielded by cyclopropyl ring magnetic anisotropy.
C5-CH₂ 0.95Multiplet (m)2H~8.0, 5.0Diastereotopic/symmetric shielding cone effects.
C5-CH₂ 0.65Multiplet (m)2H~8.0, 5.0Maximum shielding from the cyclopropyl anisotropy.

Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

Positionδ (ppm)TypeMechanistic Rationale
C5 146.0Quaternary (C)Deshielded by N1 and adjacent cyclopropyl group.
C3 140.5Methine (CH)Aromatic carbon adjacent to N2.
C4 (C-I) 58.0Quaternary (C)Profound upfield shift due to the relativistic Heavy-Atom Effect.
N1-CH₃ 37.5Primary (CH₃)Inductive deshielding by N1.
C5-CH 8.5Methine (CH)Highly shielded due to ring strain and sp³/sp² hybridized character.
C5-CH₂ 7.0Secondary (CH₂)Highly shielded by cyclopropyl magnetic anisotropy.

Experimental Protocol: Self-Validating NMR Workflow

To transition from theoretical prediction to empirical proof, the following step-by-step methodology must be executed.

Step 1: Sample Preparation

Dissolve 15–20 mg of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality Insight: CDCl₃ is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), preventing the need for protic solvents like DMSO-d₆ which can complicate the upfield cyclopropyl region with water peaks.

Step 2: 1D NMR Acquisition
  • ¹H NMR: Acquire 16 scans with a 1-second relaxation delay (d1).

  • ¹³C NMR: Acquire 1024 scans with proton decoupling.

  • Expertise & Experience Insight: Quaternary carbons (C4-I and C5) exhibit significantly longer longitudinal relaxation times (T₁) due to the lack of directly attached protons to facilitate dipolar relaxation. A standard 1-second d1 will result in severe signal attenuation. A d1 of at least 2.0 to 3.0 seconds is mandatory to ensure a sufficient signal-to-noise ratio for the C4 and C5 resonances.

Step 3: 2D HSQC & HMBC Acquisition

Because the molecule consists of three magnetically isolated spin systems (the N-methyl, the C3-proton, and the cyclopropyl group), standard homonuclear techniques like COSY are blind to the overall molecular connectivity.

  • HSQC: Map one-bond C-H couplings (¹J_CH) to link the N1-CH₃ protons to the 37.5 ppm carbon, and C3-H to the 140.5 ppm carbon.

  • HMBC: Map multiple-bond C-H couplings (²J_CH, ³J_CH) to bridge the isolated islands.

Step 4: System Self-Validation

Self-Validation Criterion: The successful execution of this protocol is validated internally by the HMBC spectrum.

  • The N1-methyl protons (δ 3.85) must show a strong ³J correlation to C5 (δ 146.0) but NO correlation to C3 (δ 140.5). This confirms the 1,5-regiochemistry.

  • The C3-H proton (δ 7.45) must show a ²J correlation to the heavily shielded C4-I carbon (δ 58.0). The presence of these specific cross-peaks definitively validates both the structural assignment and the integrity of the 2D acquisition, creating a closed-loop, self-validating analytical system.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical transition from 1D acquisition to 2D regiochemical mapping.

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + TMS) Acq1D 2. 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Transfer to NMR tube Acq2D 3. 2D NMR Acquisition (HSQC & HMBC) Acq1D->Acq2D Identify spin systems Assign 4. Regiochemical Mapping (HMBC 2J/3J Correlations) Acq2D->Assign Extract C-H connectivities Val 5. Structural Validation (1,4,5-Substitution Confirmed) Assign->Val Cross-verify with Heavy Atom Effect

Workflow for the acquisition and 2D-NMR regiochemical validation of the pyrazole derivative.

References

  • Title: 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL
  • Title: 13C Carbon NMR Spectroscopy Source: Chemistry Steps URL
  • Title: Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents Source: ACS Publications URL
  • Title: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives Source: Benchchem URL
  • Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: SciSpace URL

Sources

Exploratory

X-ray crystal structure determination of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

An In-depth Technical Guide: X-ray Crystal Structure Determination of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Abstract This guide provides a comprehensive, in-depth walkthrough of the process for determining the three-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: X-ray Crystal Structure Determination of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Abstract

This guide provides a comprehensive, in-depth walkthrough of the process for determining the three-dimensional atomic structure of the small organic molecule, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, using single-crystal X-ray diffraction (SCXRD). As the definitive method for structural elucidation, SCXRD offers unambiguous insights into molecular geometry, conformation, and intermolecular interactions, which are critical for applications in drug discovery and materials science.[1][2][3][4] This document is structured to guide researchers through the entire workflow, from the foundational step of crystal growth to the final stages of structure refinement and validation. The causality behind experimental choices is emphasized, ensuring that each protocol is presented as a self-validating system, grounded in established crystallographic principles.

The Foundational Prerequisite: Synthesis and High-Quality Crystal Growth

The success of any X-ray diffraction study is fundamentally dependent on the quality of the single crystal.[1][5] A suitable crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in its principal dimensions, and free of significant internal defects like cracks or twinning.[4][5]

Synthesis of the Target Compound

The target compound, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS No. 1354705-22-8), is a substituted pyrazole.[6] Pyrazole derivatives are significant scaffolds in medicinal chemistry.[7][8] While this specific compound is commercially available, its synthesis could be approached through established routes for pyrazole formation, such as the Knorr pyrazole synthesis or 1,3-dipolar cycloaddition reactions, followed by regioselective iodination.[9][10] For the purpose of this guide, we begin with the purified, synthesized compound.

  • Molecular Formula: C₇H₉IN₂[6]

  • Molecular Weight: 248.06 g/mol [6]

The Art and Science of Crystallization

Crystallization is the process of transitioning molecules from a disordered solution or fluid state into a highly ordered solid lattice.[11] This process involves two key stages: nucleation and growth.[11] The primary challenge is to control these stages to prevent rapid precipitation, which results in amorphous solids or poorly-ordered microcrystals unsuitable for SCXRD.[12]

Classical crystallization methods for small molecules rely on slowly reducing the solubility of the compound in a solvent system to induce supersaturation, the driving force for crystal formation.[1][13]

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration until crystals form.[11] The rate of evaporation can be controlled by adjusting the opening of the container.[11]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available.[11] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble.[11][13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[13]

  • Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled slowly. As the temperature decreases, solubility drops, leading to crystallization.

This protocol is a robust starting point for obtaining high-quality single crystals of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

  • Solvent Screening: Begin by performing a qualitative solubility test. Identify a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible. For a pyrazole derivative, common solvent systems might include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Acetone/Water.

  • Prepare the Solution: Dissolve 2-5 mg of the purified compound in the minimum amount of the "good" solvent (e.g., 0.5 mL of Dichloromethane) in a small, clean glass vial (e.g., 2 mL).

  • Set Up the Diffusion Chamber: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add 2-3 mL of the "poor" solvent (e.g., Hexane) to the bottom of the larger container, ensuring it does not splash into the inner vial.

  • Seal and Incubate: Seal the larger container tightly. This creates a closed system where the more volatile anti-solvent (Hexane) will slowly diffuse into the solution in the inner vial.

  • Patience and Observation: Leave the sealed chamber undisturbed in a location with a stable temperature and free from vibrations. Crystal growth can take anywhere from a few days to several weeks. Monitor the vial periodically under a microscope without disturbing it.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and quickly retrieve the crystals using a cryoloop or a fine needle to prevent them from dissolving back into the mother liquor.

Data Acquisition: Single-Crystal X-ray Diffraction

The core of the experiment involves irradiating the single crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[4][14] The geometry and intensity of the diffracted spots provide the raw data needed to determine the crystal's unit cell and the arrangement of atoms within it.[4][12]

The Principle of X-ray Diffraction

When X-rays pass through a crystal, they are scattered by the electrons of the atoms.[14] Because the atoms in a crystal are arranged in a periodic, repeating lattice, the scattered X-rays interfere with each other constructively in specific directions, a phenomenon known as diffraction.[14] This results in a unique, three-dimensional pattern of reflections (spots) whose positions are dictated by the crystal's lattice parameters and whose intensities are related to the arrangement of electrons (and thus atoms) within the unit cell.[4][15]

Instrumentation and Data Collection

A modern single-crystal diffractometer consists of an X-ray source, a goniometer to orient the crystal, a cryosystem to maintain low temperature, and a detector.

  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and extinguishes light uniformly when rotated, indicating it is a single lattice.[5] The chosen crystal is scooped into a cryoloop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to better diffraction data and reduces radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head in the center of the X-ray beam. An initial series of diffraction images are taken to determine the unit cell parameters and the orientation matrix, which relates the crystal lattice to the diffractometer axes.[16]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of small angular steps (e.g., 0.5° omega scans) while exposing it to the X-ray beam.[12][16] The goal is to measure every unique reflection multiple times (high redundancy) with good signal-to-noise. A complete data collection can take several hours.[17]

  • Data Reduction and Integration: The raw image files are processed using specialized software. This step, known as integration, locates each reflection, determines its intensity, and subtracts the background noise.[16] The output is a reflection file (e.g., data.hkl) containing the Miller indices (h,k,l), the integrated intensity, and its standard uncertainty for each spot.

Unveiling the Structure: Solution and Refinement

With the processed diffraction data in hand, the next stage is to translate that information into a 3D atomic model. This is a two-part process: solving the "phase problem" to get an initial model, and then refining that model to best fit the experimental data.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes. However, the phase information for each reflection is lost.[15] Both amplitude and phase are required to calculate an electron density map, which shows the positions of atoms.

For small molecules, this "phase problem" is typically solved using one of two methods:

  • Direct Methods: These are statistical methods that use probability relationships between the phases of strong reflections to derive an initial set of phases. This is the most common approach for small molecules with atomic resolution data.

  • Patterson Methods: This method is particularly powerful when a heavy atom (like iodine in our target molecule) is present. A Patterson map, which can be calculated without phase information, shows the vectors between atoms. The prominent peaks will correspond to vectors between the heavy atoms, allowing their positions to be determined. The phases calculated from these heavy atoms can then be used to find the lighter atoms.

Software: The SHELX suite of programs is the industry standard.[18][19] SHELXT or SHELXS are typically used for structure solution.[19][20]

Least-Squares Refinement

The initial model from the solution step is an approximation. Refinement is an iterative process that adjusts the model's parameters (atomic coordinates, site occupancies, and atomic displacement parameters) to improve the agreement between the experimentally observed structure factor amplitudes (Fo²) and those calculated from the model (Fc²). This is achieved through a least-squares minimization algorithm.

Software: SHELXL is the canonical program for small-molecule structure refinement.[18][21]

Caption: Iterative workflow for crystal structure solution and refinement.

A Practical Approach Using Olex2

Olex2 is a powerful and intuitive graphical user interface that integrates the SHELX programs, simplifying the entire process.[22][23][24][25]

  • Import Data: Open the instruction (.ins) and reflection (.hkl) files in Olex2.

  • Solve Structure: Use the integrated SHELXT solver. Olex2 will automatically display the initial electron density map with assigned atomic positions (Q-peaks).

  • Initial Refinement:

    • Assign atom types based on the electron density and chemical knowledge (e.g., the most electron-dense peak will be Iodine). The pyrazole ring, methyl, and cyclopropyl groups should be identifiable.

    • Perform several cycles of isotropic least-squares refinement using SHELXL (Ctrl+R). The R-factors should decrease significantly.

  • Anisotropic Refinement: Once the model is stable, switch to anisotropic refinement, where atomic motion is modeled as an ellipsoid rather than a sphere. This is appropriate for non-hydrogen atoms. Refine again until convergence.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference electron density map. Olex2 can place them in calculated positions using a riding model (AFIX instructions in SHELXL), which is standard practice.

  • Final Refinement: Perform final cycles of refinement. A stable refinement is indicated by converging R-factors and a flat difference electron density map (no significant positive or negative peaks).

Finalizing the Work: Analysis and Validation

The final step is to critically evaluate the refined model to ensure its chemical and crystallographic integrity before analysis and publication.[26]

Key Quality Indicators

The quality of the final model is assessed using several crystallographic parameters, which are summarized in the final data table.

ParameterDescriptionIdeal Value
R1 The traditional R-factor; measures the agreement between observed and calculated structure amplitudes.< 0.05 (5%)
wR2 A weighted R-factor based on squared intensities (F²), generally considered more reliable.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and correct weighting scheme.~1.0
Max/Min Residual Density The largest positive and negative peaks in the final difference map. Should be close to zero.< ±0.5 e⁻/ų
Structure Validation

Validation is a mandatory step to check for errors or inconsistencies.[26][27] The primary tool for this is checkCIF , an online service provided by the International Union of Crystallography (IUCr).[26] It analyzes the Crystallographic Information File (CIF) and generates a report with ALERTS.

The Validation Process:

  • Generate CIF: Olex2/SHELXL generates a comprehensive CIF that includes all metadata, experimental details, and the final structural model.

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF server.

  • Review ALERTS: The report will flag potential issues, categorized by severity (A, B, C, G). The goal is to resolve all A and B-level ALERTS. Common ALERTS relate to:

    • Unusual bond lengths or angles.

    • Missed symmetry in the crystal lattice.

    • Incomplete data or a poor data-to-parameter ratio.[20]

    • Incorrect atom assignments.

G Validation Final Structure Validation Geometric Geometric Sanity (Bond Lengths, Angles) Validation->Geometric Symmetry Symmetry Analysis (e.g., PLATON) Validation->Symmetry Residual Residual Density Map (Difference Fourier) Validation->Residual Stats Refinement Statistics (R1, wR2, GooF) Validation->Stats

Caption: Core components of crystallographic structure validation.

Analysis of the 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Structure

Once validated, the CIF provides a wealth of information. The final model would allow for a detailed analysis of:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the cyclopropyl, iodo, and methyl substituents on the pyrazole ring.

  • Intermolecular Interactions: The presence of the iodine atom makes this structure a candidate for halogen bonding (C-I···N or C-I···O interactions), a significant non-covalent interaction in crystal engineering and drug design. Analysis of the crystal packing can reveal these and other interactions like C-H···π stacking.

  • Crystallographic Data: The space group and unit cell parameters define the crystal's fundamental symmetry and packing arrangement.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue (Example)
Empirical formula C₇H₉IN₂
Formula weight 248.07
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YYY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
Volume VVV.V(V) ų
Z (Molecules per unit cell) 4
Density (calculated) X.XXX Mg/m³
Theta range for data collection X.XX to XX.XX°
Reflections collected / unique XXXXX / YYYY [R(int) = 0.0XXX]
Data / restraints / parameters YYYY / 0 / YYY
Goodness-of-fit on F² 1.0XX
Final R indices [I > 2sigma(I)] R1 = 0.0XXX, wR2 = 0.0XXX
R indices (all data) R1 = 0.0YYY, wR2 = 0.0YYY
Largest diff. peak and hole X.XX and -Y.YY e.Å⁻³

Conclusion

The determination of the crystal structure of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a systematic process that integrates careful experimental technique with powerful computational analysis. From the meticulous growth of a single crystal to the rigorous validation of the final atomic model, each step is critical for achieving a result that is both accurate and reliable. The resulting Crystallographic Information File (CIF) is a definitive, data-rich report that provides unparalleled insight into the molecule's three-dimensional nature, serving as a cornerstone for further research in rational drug design and chemical sciences.

References

  • The Science Notes. (2023). X-ray Crystallography: Definition, Principle, Steps, Data Analysis, Applications, and Limitations. [Link]

  • Vojtěch, J., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D, 73(2), 110-121. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Fiveable. (2025). 10.1 X-ray crystallography principles and applications. [Link]

  • Cooper, D. R., et al. X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • Unknown Author. Crystallization of small molecules. [Link]

  • YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1856. [Link]

  • Liu, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(1). [Link]

  • OlexSys. A few interactive self-paced tutorials to get started with Olex2. [Link]

  • Unknown Author. x Ray crystallography. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Ooi, L. (2017). Principles of X-ray crystallography. Taylor & Francis Online. [Link]

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  • European Journal of Chemistry. (2013). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. [Link]

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  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

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Foundational

IR spectroscopy absorption bands for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the heterocyclic compound 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole. As a substituted pyrazole, this molecule possesses a unique combination of functional groups—an N-methylated aromatic pyrazole core, a strained cyclopropyl ring, and a carbon-iodine bond—each contributing distinct and identifiable features to its vibrational spectrum. This document serves as a predictive reference for researchers engaged in the synthesis, characterization, and quality control of this compound and its structural analogs. We will deconstruct the molecule's structure to explain the causal origins of its spectral features, present the data in a clear, tabular format, and outline a validated protocol for experimental data acquisition.

Molecular Structure and Vibrational Mode Analysis

The structure of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a unique constellation of chemical motifs. To logically predict its infrared spectrum, we must first dissect the molecule into its constituent parts, each with its own characteristic vibrational modes.

  • N-Methylated Pyrazole Ring: The core is a five-membered aromatic heterocycle. Unlike N-H pyrazoles which exhibit strong N-H stretching bands, the N-methylation at the N1 position precludes this feature, simplifying the 3100-3500 cm⁻¹ region.[1][2][3] The ring itself will produce C-H stretching, C=N stretching, and C=C stretching vibrations.

  • Cyclopropyl Group: This three-membered aliphatic ring is under significant ring strain. This strain forces the carbon atoms into a state of higher s-character in their C-H bonds, causing their stretching vibrations to shift to higher wavenumbers than typical alkanes.[4]

  • Iodo Substituent: The carbon-iodine bond involves a heavy atom. According to Hooke's Law, which relates vibrational frequency to bond strength and atomic mass, the C-I stretching frequency will be low, appearing in the far-infrared or low-wavenumber region of the fingerprint range.[4][5]

  • N-Methyl Group: This group will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations typical of alkyl groups.[6][7]

Below is a diagram illustrating the molecular structure.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start: Obtain solid sample prep_sample Ensure sample is dry (use desiccator if necessary) start->prep_sample clean_crystal Clean ATR crystal (e.g., with isopropanol) prep_sample->clean_crystal background 1. Collect Background Spectrum (clean crystal, empty stage) clean_crystal->background apply_sample 2. Apply small amount of solid sample onto the crystal background->apply_sample apply_pressure 3. Apply consistent pressure with anvil apply_sample->apply_pressure collect_sample 4. Collect Sample Spectrum (Co-add scans, e.g., 32-64) apply_pressure->collect_sample process_spec Perform ATR correction and baseline correction collect_sample->process_spec peak_pick Identify and label peak wavenumbers (cm⁻¹) process_spec->peak_pick compare Compare experimental peaks with predicted values peak_pick->compare finish End: Validated Spectrum compare->finish

Figure 2: Standard workflow for ATR-FTIR spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR diamond or germanium crystal thoroughly with a suitable solvent (e.g., ACS-grade isopropanol) and allow it to dry completely.

  • Background Collection: Record a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the final sample spectrum.

  • Sample Application: Place a small amount of the solid 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the instrument's press arm or anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is a standard practice to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Apply a standard ATR correction algorithm if available in the software, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction to ensure all peaks originate from a flat zero-transmittance line.

Conclusion

The infrared spectrum of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is predicted to be rich with distinct, classifiable absorption bands. The key diagnostic features for rapid identification include the simultaneous presence of: 1) strained cyclopropyl C-H stretches above 3000 cm⁻¹, 2) typical alkyl C-H stretches from the N-methyl group below 3000 cm⁻¹, 3) the absence of any broad O-H or N-H bands, 4) characteristic pyrazole ring stretching bands in the 1650-1450 cm⁻¹ region, and 5) a low-wavenumber absorption corresponding to the C-I stretch. This predictive guide, combined with the outlined experimental protocol, provides a robust framework for the spectroscopic characterization of this complex heterocyclic compound.

References

  • MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5....
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • The features of IR spectrum.
  • Royal Society of Chemistry: Education. Infrared Spectroscopy (IR).
  • Infrared (IR) spectroscopy.
  • The Journal of Chemical Physics. (1967, August 1). Vibrational Spectrum of Cyclopropene.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of cyclopropane C3H6.
  • IR Absorption Table.

Sources

Exploratory

Discovery and Characterization of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Derivatives: A Privileged Scaffold for Advanced Therapeutics

Executive Summary The pyrazole ring is a foundational pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. Within this chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a foundational pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. Within this chemical space, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS 1354705-22-8) has emerged as a highly versatile and structurally privileged synthetic intermediate. This technical whitepaper details the structural rationale, physicochemical profiling, and synthetic utility of this scaffold, providing drug discovery professionals with actionable, self-validating methodologies for its downstream diversification.

Structural Rationale and Vector Analysis

The architecture of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is highly engineered to address common pharmacokinetic and pharmacodynamic liabilities in small-molecule drug design. Every functional group on this core serves a distinct, causal purpose:

  • N1-Methylation (The Vector Lock): The presence of the methyl group at the N1 position eliminates annular tautomerism. This locks the spatial orientation of the molecule, simplifying Structure-Activity Relationship (SAR) interpretation. Furthermore, by removing a hydrogen-bond donor, the N-methyl group increases lipophilicity and enhances passive membrane permeability.

  • C5-Cyclopropyl Group (The Steric Shield): The cyclopropyl fragment is a uniquely versatile player in preclinical drug development ()[1]. It possesses enhanced π-character in its C–C bonds and shorter, stronger C–H bonds compared to standard alkanes, imparting exceptional metabolic stability against cytochrome P450-mediated oxidation. Crucially, the steric bulk of the cyclopropyl group forces any substituent at the adjacent C4 position to twist out of the pyrazole plane. This orthogonal conformation is entropically favored when targeting deep, narrow hydrophobic pockets, such as the DFG-out conformation in kinases.

  • C4-Iodination (The Cross-Coupling Handle): The iodine atom acts as the primary diversification handle. Because the C–I bond is weaker and more polarizable than C–Br or C–Cl bonds, it undergoes oxidative addition with palladium(0) catalysts at significantly lower activation energies, enabling milder cross-coupling conditions and broader functional group tolerance.

VectorAnalysis Scaffold Pyrazole Core H-Bond Acceptor Hinge Kinase Hinge Region Scaffold->Hinge Interacts with NMethyl N1-Methyl Vector Lock Solvent Solvent Front NMethyl->Solvent Directs toward Cyclopropyl C5-Cyclopropyl Steric Shield C4Sub C4-Iodine Cross-Coupling Handle Cyclopropyl->C4Sub Twists out of plane DFG DFG-Out Pocket C4Sub->DFG Occupies (Post-Coupling)

Vector analysis of the pyrazole scaffold illustrating binding interactions and steric effects.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the unconjugated scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidates. The data below summarizes the core metrics of the building block ()[2].

PropertyValueImpact on Drug Design
CAS Number 1354705-22-8N/A
Molecular Formula C₇H₉IN₂N/A
Molecular Weight 248.06 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 247.98105 DaCrucial for high-resolution mass spectrometry (HRMS) tracking during synthesis.
SMILES String CN1N=CC(I)=C1C1CC1Enables in silico docking and cheminformatics workflows.
Hydrogen Bond Donors 0Improves passive permeability and lowers desolvation penalty.
Hydrogen Bond Acceptors 2Retains ability to interact with kinase hinge region backbones.
Rotatable Bonds 1High rigidity reduces entropic penalty upon target binding.

De Novo Synthesis of the Scaffold

The synthesis of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole requires precise regiocontrol. The workflow begins with the condensation of 1-cyclopropyl-1,3-butanedione with methylhydrazine. Because the diketone is unsymmetrical, cyclization yields a mixture of two regioisomers. The desired 5-cyclopropyl isomer is isolated via chromatography. Subsequent electrophilic aromatic substitution at the electron-rich C4 position using N-Iodosuccinimide (NIS) yields the target iodinated scaffold. NIS is selected over elemental iodine (I₂) because it provides a controlled, steady release of the iodonium ion (I⁺), preventing over-oxidation or destructive side reactions at the strained cyclopropyl ring.

SynthWorkflow A 1-Cyclopropyl-1,3-butanedione B Methylhydrazine (EtOH, Reflux) A->B Condensation C 5-Cyclopropyl-1-methyl-1H-pyrazole (Regioisomer separation) B->C Cyclization D N-Iodosuccinimide (NIS) (DMF, rt) C->D Electrophilic Substitution E 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (Target Scaffold) D->E Iodination

De novo synthetic workflow for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

Downstream Diversification Workflows

The C4-iodo vector is primed for transition-metal-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate diverse libraries of pyrazole derivatives, a strategy that has proven highly successful in the discovery of novel therapeutics ()[3].

Diversification Core 5-Cyclopropyl-4-iodo- 1-methyl-1H-pyrazole Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, XPhos Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(PPh3)2Cl2, CuI Prod1 C4-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 C4-Amino Derivatives Buchwald->Prod2 Prod3 C4-Alkynyl Derivatives Sonogashira->Prod3

Palladium-catalyzed diversification pathways for the C4-iodo pyrazole scaffold.

Validated Experimental Protocol: Buchwald-Hartwig Amination

To establish a self-validating system for C–N bond formation at the C4 position, the following protocol leverages the specific reactivity of the iodo-pyrazole scaffold.

Causality & Reagent Selection:
  • Catalyst (Pd₂(dba)₃): Provides a stable, ligand-free source of Pd(0) to initiate the catalytic cycle via oxidative addition into the C–I bond.

  • Ligand (XPhos): A bulky, electron-rich biaryl phosphine. Its electron density accelerates the oxidative addition, while its extreme steric bulk forces the palladium centers together during the catalytic cycle, accelerating the difficult reductive elimination step and preventing competitive β-hydride elimination.

  • Base (Cs₂CO₃): A mild inorganic base that effectively deprotonates the coordinated amine without the harsh nucleophilicity of alkoxides (like NaOtBu), preserving sensitive functional groups on the substrate.

  • Solvent (1,4-Dioxane): The high boiling point (101 °C) provides the necessary thermal energy to drive the reaction to completion.

Step-by-Step Methodology (1.0 mmol scale):
  • Preparation: In a glovebox or under a strict inert nitrogen atmosphere, charge an oven-dried Schlenk flask with 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 248.1 mg).

  • Catalyst Assembly: Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 equiv, 0.05 mmol, 45.8 mg) and XPhos (0.10 equiv, 0.10 mmol, 47.7 mg).

  • Nucleophile & Base: Add Cesium Carbonate (2.0 equiv, 2.0 mmol, 651.6 mg) and the desired primary or secondary amine (1.2 equiv, 1.2 mmol).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) into the flask.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir the heterogeneous mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a pad of Celite. (Causality: Celite filtration physically traps the precipitated palladium black and insoluble inorganic cesium salts, preventing them from streaking during chromatography and contaminating the final product).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure C4-amino pyrazole derivative.

Conclusion

The 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole scaffold represents a masterclass in rational fragment design. By combining the metabolic stability and conformational control of the cyclopropyl group with the synthetic versatility of the C4-iodide, this building block empowers the rapid discovery of highly potent, target-selective therapeutics.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Available at:[Link]

  • Faria, J. V., et al. (2023). "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60136640, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole." PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Methodological Rationale Introduction and Mechanistic Rationale The pyrazole scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Protocol & Methodological Rationale

Introduction and Mechanistic Rationale

The pyrazole scaffold is a privileged structure in modern drug discovery, frequently utilized to modulate physicochemical properties and target binding affinities. Specifically, functionalized pyrazoles like 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-22-8) serve as critical electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[1].

The synthesis of this compound relies on the highly regioselective electrophilic aromatic substitution (EAS) of 5-cyclopropyl-1-methyl-1H-pyrazole. In the pyrazole ring system, the π -electron density is maximized at the C4 position. When treated with a mild, electropositive iodine source such as N-iodosuccinimide (NIS), the C4 carbon acts as a nucleophile, attacking the iodonium ion ( I+ ).

Why NIS over Molecular Iodine?

While molecular iodine ( I2​ ) with an oxidant (like HIO3​ or CAN) can achieve this transformation, NIS is preferred in this protocol. NIS provides a controlled release of I+ , minimizing oxidative degradation of the electron-rich pyrazole ring and avoiding the generation of strongly acidic byproducts that could potentially mediate ring-opening of the sensitive cyclopropyl moiety[2].

Experimental Workflow and Logic

To ensure reproducibility and high yield, the workflow is designed as a self-validating system where each phase—reaction, quench, extraction, and purification—serves a specific chemical purpose.

SynthesisWorkflow Start Starting Material 5-cyclopropyl-1-methyl-1H-pyrazole Reagents Addition of NIS (1.1 eq) in anhydrous DMF (0.5 M) Start->Reagents Reaction Electrophilic Aromatic Substitution C4-Iodination (RT, 4h) Reagents->Reaction Quench Reductive Quench Sat. aq. Na2S2O3 Reaction->Quench Extraction Liquid-Liquid Extraction EtOAc / 5% aq. LiCl Quench->Extraction Purification Silica Gel Chromatography Hexanes : EtOAc Extraction->Purification Product Target Compound 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Purification->Product

Figure 1: Step-by-step workflow for the C4-iodination of 5-cyclopropyl-1-methyl-1H-pyrazole.

Reaction Optimization Data

Prior to scaling, the reaction conditions were evaluated to maximize the yield of the target regioisomer while suppressing poly-halogenation or decomposition.

Table 1: Optimization of C4-Iodination Conditions

EntryReagent (Eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1 I2​ (0.6) / HIO3​ (0.2)EtOH / H2​O 6012>9568 (Trace decomposition)
2NIS (1.05) CH3​CN RT88572
3NIS (1.10)DMFRT4>9989
4NIS (1.50)DMF502>9975 (Impurity formation)

Step-by-Step Synthesis Protocol

Target: 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole ( C7​H9​IN2​ , MW: 248.06 g/mol )[1] Scale: 10.0 mmol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Addition: Charge the flask with 5-cyclopropyl-1-methyl-1H-pyrazole (1.22 g, 10.0 mmol, 1.0 equiv).

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) (20.0 mL) to achieve a 0.5 M concentration. Stir to ensure complete homogeneity.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light (preventing radical side-reactions). Slowly add N-iodosuccinimide (NIS) (2.47 g, 11.0 mmol, 1.1 equiv) in three portions over 15 minutes to control the mild exotherm.

Phase 2: Monitoring and Quenching
  • Reaction: Stir the dark mixture at room temperature (20–25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1, UV active). The starting material should be fully consumed.

  • Reductive Quench (Critical Step): Cool the reaction to 0 °C using an ice bath. Slowly add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate acts as a reducing agent ( 2S2​O32−​+I2​→S4​O62−​+2I− ), instantly neutralizing unreacted electrophilic iodine species. The mixture will transition from a dark reddish-brown to a pale yellow or colorless suspension.

Phase 3: Extraction and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Aqueous Washes: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL).

    • Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl dramatically increases the ionic strength of the aqueous phase, effectively partitioning the DMF out of the organic layer.

  • Drying & Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% EtOAc in Hexanes.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole as an off-white solid/powder (approx. 2.20 g, 89% yield).

Analytical Characterization

To validate the structural integrity of the synthesized batch, compare the isolated material against the following expected analytical benchmarks.

Table 2: Expected Analytical Data for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

TechniqueExpected Output / SignalsStructural Assignment
LC-MS (ESI+) m/z : 249.0 [M+H]+ Confirms molecular weight (248.06)[1].
1 H NMR (400 MHz, CDCl3​ ) δ 7.42 (s, 1H)Pyrazole C3-H (Singlet, shifted downfield by adjacent I).
δ 3.85 (s, 3H)N1- CH3​ (Methyl group).
δ 1.65 (tt, J = 8.4, 5.2 Hz, 1H)Cyclopropyl CH (Methine proton).
δ 1.05 - 0.95 (m, 2H), 0.75 - 0.65 (m, 2H)Cyclopropyl CH2​ (Methylene protons).
13 C NMR (100 MHz, CDCl3​ ) δ 141.2, 138.5, 61.4, 37.2, 7.5, 6.8C4-Iodine carbon typically appears upfield ( 61 ppm) due to the heavy atom effect.

References

  • Organic Process Research & Development. (2014). Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA. ACS Publications. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Executive Summary & Scaffold Significance The functionalization of the pyrazole core is a cornerstone in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Specifically, 5-cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The functionalization of the pyrazole core is a cornerstone in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Specifically, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-22-8) is a highly valuable electrophilic building block[1]. While 4-iodopyrazoles are generally excellent substrates for palladium-catalyzed carbon-carbon bond formation due to the high reactivity of the C-I bond[2], the presence of the 5-cyclopropyl and 1-methyl groups introduces unique steric and electronic variables. This guide provides field-proven, self-validating protocols to successfully navigate these challenges during Suzuki-Miyaura cross-coupling.

Mechanistic Causality: Overcoming Steric Bottlenecks

The reactivity of halopyrazoles in cross-coupling is primarily dictated by carbon-halogen bond strength, following the trend C-I > C-Br > C-Cl[3]. Because of this, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole undergoes rapid oxidative addition to Palladium(0) active species[4].

However, the causality behind reaction failures with this specific substrate rarely lies in the oxidative addition step. Instead, the transmetalation step is the primary bottleneck. The adjacent 5-cyclopropyl ring and 1-methyl group create a sterically congested microenvironment around the C4-palladium intermediate. If transmetalation is sluggish, the Pd(II) intermediate is prone to protodehalogenation, yielding the undesired 5-cyclopropyl-1-methyl-1H-pyrazole byproduct[4].

To overcome this, researchers must utilize either microwave irradiation to kinetically drive the transmetalation[5], or employ bulky, electron-rich ligands (such as SPhos or dppf) that accelerate reductive elimination and stabilize the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst Coordination OxAdd Oxidative Addition Pd(II) Intermediate (C-I Cleavage) Pd0->OxAdd 5-Cyclopropyl-4-iodo- 1-methyl-1H-pyrazole TransMet Transmetalation Ar-B(OH)2 + Base (Steric Bottleneck) OxAdd->TransMet Base Activation RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Aryl Transfer RedElim->Pd0 4-Aryl Pyrazole Product Release

Caption: Suzuki-Miyaura catalytic cycle highlighting the transmetalation steric bottleneck.

Quantitative Optimization Data

The following table synthesizes optimization data for coupling sterically hindered 4-iodopyrazoles with standard arylboronic acids. The data illustrates the necessity of matching the catalyst system and heating method to the substrate's steric demands.

EntryCatalyst / Ligand SystemBaseSolvent SystemConditionsYield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 eq)DME / H₂O (4:1)90°C, 12 h (Thermal)45%
2Pd(PPh₃)₄ (2 mol%)Cs₂CO₃ (2.5 eq)DME / H₂O (4:1)90°C, 10 min (Microwave)78%
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)100°C, 8 h (Thermal)85%
4Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)100°C, 4 h (Thermal)94%

Table 1: Optimization parameters demonstrating the superiority of microwave irradiation and advanced Buchwald ligands for hindered pyrazoles.

Self-Validating Experimental Protocols

Workflow Step1 1. Reagent Setup Stoichiometric Control Step2 2. Degassing Argon Sparging Step1->Step2 Step3 3. Cross-Coupling Microwave / Thermal Step2->Step3 Step4 4. Workup Extraction & Filtration Step3->Step4 Step5 5. QC Validation LC-MS & NMR Step4->Step5

Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Microwave-Assisted High-Throughput Synthesis

This protocol leverages microwave irradiation to rapidly push the transmetalation step, minimizing side reactions[5].

  • Reagent Loading: To a 10 mL microwave-safe vial, add 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 124 mg, 1.0 equiv) and the desired arylboronic acid (0.6 mmol, 1.2 equiv)[6].

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407 mg, 1.25 mmol, 2.5 equiv)[5]. Causality: Cesium carbonate is highly soluble in aqueous organic mixtures, providing superior boronic acid activation compared to sodium carbonate.

  • Solvent & Degassing: Add 1,2-Dimethoxyethane (DME, 3.0 mL) and Deionized H₂O (1.2 mL). Submerge an argon line into the solution and sparge vigorously for 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides; rigorous degassing is mandatory for reproducibility[2].

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 90°C for 10–12 minutes[5].

  • In-Process Validation (TLC): Spot the crude mixture against the starting material on a silica TLC plate (UV 254 nm). The protocol is self-validating: a successful reaction is indicated by the complete disappearance of the starting material spot and the emergence of a new, typically less polar, product spot.

  • Workup: Quench with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Scalable Conventional Heating

For scale-up scenarios where microwave reactors are impractical, utilizing a bidentate ligand system compensates for the lack of rapid kinetic heating.

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (5.0 mmol, 1.24 g), arylboronic acid (6.0 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.25 mmol, 5 mol%), and K₂CO₃ (12.5 mmol, 2.5 equiv).

  • Solvent System: Add a pre-mixed solution of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL total).

  • Degassing: Perform three cycles of freeze-pump-thaw to ensure absolute removal of dissolved oxygen.

  • Heating: Attach a reflux condenser, backfill with Argon, and heat the mixture in an oil bath at 100°C for 8 hours.

  • Workup & Filtration: Cool to room temperature. Filter the dark mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.

Post-Reaction Quality Control (QC) & Structural Validation

To ensure the integrity of the synthesized 4-aryl pyrazole, the following analytical validations must be met:

  • LC-MS Analysis: The starting material, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, exhibits a highly diagnostic monoisotopic [M+H]+ mass peak at m/z 248.98 [7]. Validation is achieved when this mass is entirely absent from the chromatogram, replaced by the corresponding [M+H]+ of the arylated product.

  • ¹H NMR Spectroscopy: The C3-H proton of the pyrazole ring is the most critical diagnostic marker. In the starting material, it appears as a distinct, sharp singlet. Upon successful C4-arylation, this singlet will shift (typically downfield to ~7.5–8.0 ppm) due to the anisotropic deshielding effect of the newly installed aryl ring. Furthermore, the cyclopropyl multiplets (approx. 0.6–1.0 ppm and 1.5–1.8 ppm) must integrate perfectly, confirming that the strained ring did not open under the basic, high-temperature coupling conditions.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Chinese Chemical Letters[Link]

  • 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole — Chemical Substance Information NextSDS[Link]

  • PubChemLite - 5-cyclopropyl-4-iodo-1-methyl-1h-pyrazole (C7H9IN2) LCSB - Université du Luxembourg[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the C-N cross-coupling of sterically hindered 4-iodopyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating methodology for the C-N cross-coupling of sterically hindered 4-iodopyrazoles, specifically targeting the synthesis of 4-aminopyrazole scaffolds used in kinase inhibitor development.

Substrate Analysis & Mechanistic Rationale

The synthesis of 4-aminopyrazole derivatives is a critical transformation in medicinal chemistry, as this scaffold is a privileged structure for designing Janus kinase (JAK) inhibitors. However, the substrate 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole presents a unique set of chemical challenges and advantages that dictate the parameters of the 1:

  • The 1-Methyl Protection: Unprotected pyrazoles possess a free N-H group that can actively coordinate with palladium or copper, leading to catalyst poisoning or the formation of pyrazole polymers 2. The 1-methyl group acts as a permanent protecting group, ensuring the metal catalyst remains available for the desired catalytic cycle.

  • The 4-Iodo Leaving Group: The reactivity of 4-halopyrazoles in cross-coupling follows the trend C-I > C-Br > C-Cl. The relatively weak carbon-iodine bond is essential here, as it lowers the activation energy required for the initial oxidative addition of the Pd(0) or Cu(I) species 3.

  • The 5-Cyclopropyl Steric Bulk: The adjacent cyclopropyl ring at the C5 position introduces significant steric hindrance around the C4 reaction center. This necessitates the use of highly active, sterically demanding ligands (e.g., tBuDavePhos) to force the reductive elimination step before competitive side reactions can occur.

Catalyst and Ligand Selection: A Causal Framework

The most critical decision in this workflow is selecting the appropriate metal catalyst. This choice is entirely dependent on the nature of the amine coupling partner—specifically, the presence or absence of β-hydrogens 4.

  • Amines Lacking β-Hydrogens (e.g., Anilines, Piperidine, Morpholine): Palladium catalysis (Pd(dba)₂) paired with a bulky biaryl phosphine ligand like tBuDavePhos is highly effective. The bulky ligand accelerates reductive elimination, yielding the desired C-N bond.

  • Amines with β-Hydrogens (e.g., Primary Aliphatic Amines): Palladium complexes formed with these amines are highly susceptible to β-hydride elimination, an unproductive pathway that yields an imine and a hydrodehalogenated pyrazole (5-cyclopropyl-1-methyl-1H-pyrazole). To circumvent this, Copper(I) catalysis (CuI with 2-isobutyrylcyclohexanone) is mandatory, as copper does not readily undergo β-hydride elimination 5.

CatalystSelection Start Amine Partner Analysis CheckBeta Contains β-hydrogens? Start->CheckBeta Yes Yes (Aliphatic Amines) CheckBeta->Yes Aliphatic No No (Anilines, Cyclic Amines) CheckBeta->No Aromatic/Bulky CuCat CuI / 2-isobutyrylcyclohexanone Base: KOtBu, Solvent: DMF Temp: 100-120 °C Yes->CuCat PdCat Pd(dba)2 / tBuDavePhos Base: KOtBu, Solvent: Xylene Temp: 90-120 °C (or MW 160 °C) No->PdCat

Workflow for selecting the optimal catalytic system based on the amine partner's structure.

Quantitative Data Presentation: Reaction Conditions

The following table summarizes the optimized conditions required for the amination of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, serving as a baseline for expected yields.

Amine ClassExample AmineCatalyst SystemBase / SolventTemp / TimeExpected Yield
Secondary (No β-H) Piperidine10 mol% Pd(dba)₂ / 20 mol% tBuDavePhosKOtBu (2 eq) / XyleneMW 160 °C / 15 min80 - 88%
Aromatic (No β-H) Aniline5 mol% Pd(dba)₂ / 10 mol% tBuDavePhosKOtBu (2 eq) / Toluene110 °C / 12 h75 - 85%
Primary Aliphatic (β-H) Allylamine20 mol% CuI / 40 mol% 2-isobutyrylcyclohexanoneKOtBu (2 eq) / DMF100 °C / 24 h65 - 75%
Primary Aliphatic (β-H) n-Butylamine20 mol% CuI / 40 mol% 2-isobutyrylcyclohexanoneKOtBu (2 eq) / DMF120 °C / 24 h60 - 70%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks to verify that the reaction is proceeding via the intended mechanistic pathway rather than failing silently.

Protocol A: Palladium-Catalyzed Amination (For Amines Lacking β-Hydrogens)

Causality of Reagents: Xylene is chosen as the solvent to allow for high-temperature reflux, which provides the thermal energy required to overcome the steric bulk of the 5-cyclopropyl group during the amine coordination step. KOtBu is utilized as a strong, bulky base to facilitate the deprotonation of the coordinated amine without acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv).

  • Atmospheric Control: Seal the vial. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) is highly sensitive to oxidation. Oxygen will irreversibly poison the catalytic cycle.

  • Reagent Addition: Introduce anhydrous, degassed xylene (0.2 M relative to substrate) and the amine (1.5 equiv) via a gas-tight syringe.

  • Reaction: Subject the mixture to microwave irradiation at 160 °C for 15 minutes (or conventional heating at 120 °C for 12 hours).

  • Validation Checkpoint 1 (In-Process): Analyze via LC-MS. You must observe the disappearance of the starting material mass. If the starting material is consumed but a mass corresponding to [M - I + H] (hydrodehalogenation) is dominant, moisture has compromised the base, or the amine contains unexpected β-hydrogens.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Causality: Celite traps insoluble palladium black and inorganic salts, preventing emulsions during aqueous extraction. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Post-Reaction): During TLC purification, note that the tBuDavePhos ligand often elutes at the solvent front under standard EtOAc/Hexane conditions 2. Do not mistake this UV-active spot for the product.

Protocol B: Copper-Catalyzed Amination (For Amines With β-Hydrogens)

Causality of Reagents: DMF is used to stabilize the Cu(I) intermediate. 2-isobutyrylcyclohexanone acts as a bidentate O,O-ligand, preventing the disproportionation of Cu(I) to Cu(0) and Cu(II), thereby maintaining the active catalytic species.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous DMF (0.2 M), the aliphatic amine (2.0 equiv), and 2-isobutyrylcyclohexanone (40 mol%) via syringe.

  • Reaction: Seal the tube and heat to 100–120 °C with vigorous stirring for 24 hours.

  • Validation Checkpoint 1 (In-Process): The reaction mixture should transition from a pale suspension to a deep, homogeneous color (often dark green/brown) indicating the formation of the active Cu-ligand-amine complex. If the solution turns black and precipitates immediately, Cu(I) has oxidized, and the reaction will fail.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and add a 5% aqueous solution of ammonia. Causality: Aqueous ammonia complexes with residual copper ions (forming water-soluble [Cu(NH₃)₄]²⁺), effectively stripping the metal from the organic product and preventing product degradation. Wash extensively with water to remove DMF, dry, and concentrate.

Application Context: JAK-STAT Pathway Inhibition

The 4-aminopyrazole motif synthesized via these protocols is a privileged pharmacophore. When appropriately substituted, the resulting 4-amino-5-cyclopropyl-1-methyl-1H-pyrazole derivatives act as potent, ATP-competitive inhibitors of Janus kinases (JAKs). By blocking the ATP-binding pocket, these compounds prevent the phosphorylation of STAT proteins, thereby halting the downstream nuclear translocation and gene transcription associated with autoimmune diseases and oncology.

JAKSTAT Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-Aminopyrazole Derivative (Synthesized Product) Inhibitor->JAK Competitive ATP Inhibition pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Transcription Nuclear Translocation & Gene Transcription pSTAT->Transcription Translocation

Mechanism of action: 4-aminopyrazole derivatives acting as competitive inhibitors within the JAK-STAT signaling pathway.

References

  • ResearchGate Community Discussion. "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?" ResearchGate, 2022. Available at:[Link]

  • Usami Y, et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020;25(20):4634. PMC. Available at:[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Incorporation of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole in Kinase Inhibitor Design: Strategic Rationale and Synthetic Protocols

Introduction: The Privileged Nature of the Pyrazole Scaffold In the landscape of targeted oncology and inflammatory disease therapeutics, the altered activation of protein kinases remains a primary target for small-molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Pyrazole Scaffold

In the landscape of targeted oncology and inflammatory disease therapeutics, the altered activation of protein kinases remains a primary target for small-molecule intervention. Among the 74 small-molecule protein kinase inhibitors (PKIs) approved by the US FDA, the pyrazole ring is a recurring, privileged scaffold found in blockbuster drugs such as Crizotinib, Ruxolitinib, and Asciminib .

The building block 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-22-8) represents a highly optimized starting material for the rational design of next-generation ATP-competitive kinase inhibitors. This application note details the structural rationale behind this specific moiety and provides field-proven synthetic and biological protocols for its incorporation into drug discovery pipelines.

Structural Rationale and Causality in Design

The selection of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is not arbitrary; every functional group on this heterocycle serves a distinct mechanistic purpose in both chemical synthesis and biological targeting:

  • The 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which can lead to promiscuous binding across the kinome and unpredictable structure-activity relationships (SAR). The N-methylation locks the pyrazole into a single tautomeric state, ensuring a predictable hydrogen-bond acceptor/donor vector toward the kinase hinge region.

  • The 5-Cyclopropyl Group (Gatekeeper Targeting & Metabolic Stability): The cyclopropyl ring is a unique pharmacophore. Due to the 60° bond angle, the sp³ hybridized carbons possess enhanced s-character, making the C–H bonds shorter, stronger, and significantly more resistant to cytochrome P450-mediated oxidative metabolism compared to standard alkyl groups . Furthermore, its rigid, non-planar geometry and lipophilicity allow it to perfectly occupy tight hydrophobic sub-pockets (such as the gatekeeper pocket), driving extreme kinase selectivity.

  • The 4-Iodo Handle (Late-Stage Diversification): The carbon-iodine bond is highly reactive, readily undergoing oxidative addition to palladium(0) catalysts. This makes the 4-position an ideal vector for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing chemists to rapidly synthesize libraries that extend into the DFG-out pocket or the solvent-exposed channel .

Workflow Visualization

KinaseWorkflow Scaffold 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (Core Building Block) Rationale Structural Rationale: Hinge Binding & Gatekeeper Targeting Scaffold->Rationale Dictates Diversification Late-Stage Diversification (4-Iodo Handle) Scaffold->Diversification Enables Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Extension) Diversification->Suzuki Buchwald Buchwald-Hartwig Amination (Solvent Channel Extension) Diversification->Buchwald Profiling In Vitro Kinase Profiling (FRET / Radiometric Assays) Suzuki->Profiling Library Synthesis Buchwald->Profiling Library Synthesis LeadOpt Lead Optimization (ADMET & Pharmacokinetics) Profiling->LeadOpt Hit-to-Lead

Rational design workflow utilizing 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole in PKI discovery.

Synthetic Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The adjacent 5-cyclopropyl group introduces significant steric hindrance around the 4-iodo position. Traditional thermal heating often results in sluggish reaction rates and proto-dehalogenation side products. To overcome this, we employ a microwave-assisted protocol utilizing a catalyst with a large bite angle.

Materials & Reagents
  • 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv, 1.25 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 4 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, the corresponding boronic acid, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is selected over weaker bases (like Na₂CO₃) because its higher solubility in the organic/aqueous mixture facilitates the critical transmetalation step of the sterically hindered substrate.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Seal the vial with a septum cap and sparge the solution with ultra-pure Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalyst Addition: Quickly uncap the vial, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal.

    • Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—the typical rate-limiting step when coupling sterically encumbered ortho-substituted (or 5-substituted) pyrazoles.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110°C for 20 minutes with a pre-stirring time of 30 seconds.

  • Workup & Self-Validation: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with brine (2 x 10 mL). Analyze the organic layer via LC-MS.

    • Self-Validation: The protocol is successful if LC-MS confirms >95% consumption of the starting iodide and the absence of the des-iodo byproduct (m/z 122).

Quantitative Data: Optimization of Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp / TimeIsolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90°C / 12 h (Thermal)42%
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O110°C / 20 min (MW)68%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110°C / 20 min (MW)74%
Pd(dppf)Cl₂ (5 mol%) Cs₂CO₃ 1,4-Dioxane/H₂O 110°C / 20 min (MW) 89%

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole with 4-methoxyphenylboronic acid.

Biological Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

To validate the biological efficacy of the synthesized pyrazole derivatives, a TR-FRET assay is utilized. This protocol ensures high-throughput capability while accounting for the complex binding kinetics often exhibited by gatekeeper-targeting inhibitors.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the synthesized pyrazole inhibitors in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme Pre-Incubation: Add 5 µL of the target kinase (e.g., mutant EGFR or ALK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation is critical. Lipophilic cyclopropyl derivatives often exhibit slow-binding kinetics due to the induced-fit conformational changes required to open the hydrophobic gatekeeper pocket. Omitting this step will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing the peptide substrate and ATP.

    • Causality: The ATP concentration must be strictly calibrated to the apparent Km​ of the specific kinase. Using ATP at Km​ ensures that the assay is sensitive to competitive inhibitors while remaining physiologically relevant.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the positive control (DMSO only, full activity) and negative control (no enzyme, background). A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data: Impact of the 5-Position Substituent on Kinase Inhibition
Pyrazole Derivative (Core)R-Group at 5-PositionTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold
Cmpd-AHydrogen (-H)450 ± 25120 ± 100.2x (Poor)
Cmpd-BMethyl (-CH₃)85 ± 595 ± 8~1x
Cmpd-CPhenyl (-C₆H₅)>10,000>10,000N/A (Steric Clash)
Cmpd-D Cyclopropyl 4.2 ± 0.6 2,100 ± 150 500x (Excellent)

Table 2: Representative SAR data demonstrating the superiority of the 5-cyclopropyl group in driving potency and selectivity by perfectly occupying a constrained hydrophobic pocket.

References

  • Fabbro, D., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." PubMed / National Institutes of Health, 2023. Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry - ACS Publications, 2016. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Welcome to the Technical Support Center for heterocyclic synthesis. The preparation of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole presents two major synthetic bottlenecks: achieving high regioselectivity during the pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The preparation of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole presents two major synthetic bottlenecks: achieving high regioselectivity during the pyrazole ring formation and driving the electrophilic iodination at the C4 position to completion.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize reaction yield and purity.

Mechanistic Workflow & Optimization Strategy

The standard synthesis relies on the cyclocondensation of 1-cyclopropyl-1,3-butanedione with methylhydrazine, followed by electrophilic iodination. Standard conditions often result in poor isomeric ratios and stalled halogenations. The workflow below maps the logical divergence between standard and optimized pathways.

SynthesisWorkflow SM 1-Cyclopropyl-1,3-butanedione + Methylhydrazine Cond_EtOH Standard Condensation (EtOH solvent) SM->Cond_EtOH Traditional Route Cond_HFIP Optimized Condensation (HFIP solvent) SM->Cond_HFIP Optimized Route Mix ~1:1 Mixture of 3- and 5-Isomers (Low Yield of Target) Cond_EtOH->Mix Int_5 5-Cyclopropyl-1-methyl-1H-pyrazole (>90% Regioselectivity) Cond_HFIP->Int_5 Iod_Standard Standard Iodination (I2 / H2O2) Int_5->Iod_Standard Iod_Opt Optimized Iodination (NIS / cat. TFA / DMF) Int_5->Iod_Opt Stall Incomplete Conversion (<50% Yield) Iod_Standard->Stall Product 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole (High Yield, >85%) Iod_Opt->Product

Reaction workflow comparing standard vs. optimized conditions for regioselectivity and iodination.

Troubleshooting FAQs

Q1: I am getting a near 1:1 mixture of 3-cyclopropyl and 5-cyclopropyl isomers during the cyclocondensation step. How can I improve the regioselectivity for the 5-cyclopropyl isomer? Cause: In standard protic solvents like ethanol, the hydrogen bonding is insufficient to distinctly differentiate the transition states of the two competing cyclization pathways of the intermediate hydrazone. This leads to poor regiocontrol. Solution: Switch your reaction solvent to a strongly hydrogen-bonding, highly fluorinated alcohol such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor but a non-nucleophilic solvent. It strongly solvates the intermediate and enhances the electrophilicity of the carbonyl group, directing the cyclization predominantly to the 5-substituted isomer (often >96:4 ratio)[1].

Q2: My iodination step using I₂/H₂O₂ is stalling at ~45% conversion. Why is the reaction failing to reach completion? Cause: While the C4 position of the pyrazole ring is the most nucleophilic site, the 5-cyclopropyl group introduces slight steric hindrance. Standard "greener" oxidants like H₂O₂ often fail to generate a sufficient concentration of the highly electrophilic iodonium ion ( I+ ) needed to drive the electrophilic aromatic substitution to completion, leading to stalled reactions[2]. Solution: Transition to N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF) or acetic acid, supplemented with a catalytic amount of a strong acid like Trifluoroacetic Acid (TFA). The acid protonates the succinimide carbonyl, drastically increasing the electrophilicity of the leaving iodine atom and ensuring full conversion[2].

Q3: Even with optimized regioselectivity, I have ~5% of the 3-cyclopropyl isomer remaining. How do I separate them effectively? Cause: The 3-alkyl and 5-alkyl N-methylpyrazoles have highly similar polarities, making standard silica gel chromatography challenging if the initial ratio is poor. Solution: Because the HFIP-optimized route yields a >90:10 ratio, the minor 3-isomer can usually be purged during the workup of the subsequent iodination step. The 4-iodo-5-cyclopropyl derivative is significantly more crystalline than the mixed non-iodinated precursors. Proceed with the crude >90:10 mixture into the iodination step, and isolate the final 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole via recrystallization from heptane/ethyl acetate.

Quantitative Data on Reaction Optimization

Table 1: Solvent Effects on Regioselective Pyrazole Formation

Reaction of 1-cyclopropyl-1,3-butanedione with methylhydrazine.

SolventTemperatureRatio (5-Isomer : 3-Isomer)Isolated Yield (5-Isomer)
Ethanol (EtOH)Reflux (78 °C)55 : 45~ 40%
Trifluoroethanol (TFE)Reflux (74 °C)85 : 1575%
HFIP Room Temp (25 °C) 96 : 4 92%
Table 2: Optimization of C4-Iodination Conditions

Electrophilic iodination of 5-cyclopropyl-1-methyl-1H-pyrazole.

ReagentsSolventAdditiveTimeConversion / Yield
I₂, H₂O₂Water / EtOHNone12 h45% (Stalled)
I₂, CANAcetonitrileNone16 h65%
NISDMFNone8 h70%
NIS DMF cat. TFA (0.1 eq) 2 h > 85%

Validated Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Cyclocondensation

Objective: Synthesize 5-cyclopropyl-1-methyl-1H-pyrazole with >90% regioselectivity.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Charging: Dissolve 1-cyclopropyl-1,3-butanedione (10.0 g, 79.3 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (80 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add methylhydrazine (4.4 mL, 83.2 mmol, 1.05 eq) dropwise over 15 minutes to control the exothermic condensation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The starting diketone ( Rf​ ~0.6) should be completely consumed, replaced by a major spot ( Rf​ ~0.4) corresponding to the 5-isomer.

  • Workup: Concentrate the mixture under reduced pressure to recover the HFIP (which can be distilled and reused). Dilute the resulting residue with Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product as a pale yellow oil (Yield: ~8.9 g, 92%).

Protocol B: TFA-Catalyzed Electrophilic Iodination

Objective: High-yield conversion to 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

  • Preparation: In a 100 mL flask shielded from direct light (using aluminum foil), dissolve 5-cyclopropyl-1-methyl-1H-pyrazole (5.0 g, 40.9 mmol) in anhydrous DMF (40 mL).

  • Activation: Add Trifluoroacetic Acid (TFA) (0.31 mL, 4.09 mmol, 0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Halogenation: Add N-Iodosuccinimide (NIS) (9.66 g, 42.9 mmol, 1.05 eq) in three equal portions over 15 minutes. The solution will turn deep red/brown.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation Checkpoint: Check LC-MS or TLC. The starting material should be absent. The presence of a dark color indicates active iodine species; if the mixture turns completely pale prematurely, the NIS may have been degraded.

  • Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (30 mL) and stir until the dark iodine color dissipates to a pale yellow.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over Na₂SO₄, concentrate, and recrystallize the residue from heptane to yield the pure 4-iodo product as an off-white solid.

References

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link][1]

Sources

Optimization

preventing deiodination of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole during palladium coupling

Troubleshooting Guide: Preventing Hydrodehalogenation (Deiodination) of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Audience: Researchers, Process Chemists, and Drug Development Professionals System: Palladium-Catalyzed Cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Hydrodehalogenation (Deiodination) of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Audience: Researchers, Process Chemists, and Drug Development Professionals System: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Heck) Primary Issue: Substrate consumption resulting in the reduced 4-H pyrazole byproduct rather than the desired cross-coupled product.

Executive Summary & Mechanistic Root Cause Analysis

The functionalization of pyrazole rings is a cornerstone of medicinal chemistry[1]. However, when subjecting 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole to palladium-catalyzed cross-coupling, researchers frequently observe massive substrate loss to a des-iodo byproduct (hydrodehalogenation).

As a Senior Application Scientist, I approach this not as a random failure, but as a kinetic competition. In the catalytic cycle, the oxidative addition of the highly reactive C–I bond to the Pd(0) catalyst is extremely rapid[2]. However, the adjacent 5-cyclopropyl group exerts profound steric hindrance, which drastically retards the subsequent transmetalation step. This prolonged half-life of the electrophilic Ar-Pd(II)-I intermediate allows competing pathways to dominate. Specifically, the Pd(II) species can abstract a hydride from protic solvents, amine bases, or trace water, forming a transient Pd-H species that undergoes reductive elimination to yield the deiodinated arene[3][4][5].

To solve this, we must engineer a reaction environment that eliminates hydride donors while simultaneously accelerating the rate of transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-I Intermediate (Long-lived due to sterics) Pd0->PdII Oxidative Addition (Fast) ArI 5-Cyclopropyl-4-iodo-pyrazole ArI->PdII Transmet Transmetalation (Accelerated by SPhos/XPhos) PdII->Transmet Ar-B(OH)2 (Slowed by 5-Cyclopropyl) Hydride Hydride Abstraction (From Solvents/Bases/H2O) PdII->Hydride Competing Side Reaction Product Desired Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiod 4-H Pyrazole Byproduct (Deiodination) Hydride->Deiod Reductive Elimination Deiod->Pd0 Catalyst Regeneration

Catalytic cycle showing the divergence between desired cross-coupling and undesired deiodination.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material completely consumed, but LC-MS only shows the 4-H pyrazole byproduct? A: Your reaction is stalling at the transmetalation step. Because oxidative addition into the C-I bond is fast, the starting material is consumed rapidly to form the Ar-Pd(II)-I complex[2]. When transmetalation is sterically blocked by the 5-cyclopropyl group, the palladium center acts as an oxidant, abstracting hydrides from your solvent or base to form the deiodinated arene[3].

Q2: I am using ethanol and sodium ethoxide. Could this be driving the side reaction? A: Absolutely. Primary and secondary alcohols, as well as strong alkoxide bases, are classic hydride donors via β -hydride elimination pathways[4][6]. You must switch to strictly aprotic solvents (e.g., anhydrous toluene or 1,4-dioxane) and use weaker, non-nucleophilic inorganic bases like K3PO4, Cs2CO3, or KF to eliminate these hydride sources[3][4]. Furthermore, excessive water can also act as a proton/hydrogen source, so maintaining anhydrous conditions is highly recommended[3][5].

Q3: Will changing the palladium source or ligand prevent this? A: Yes, ligand selection is the most critical parameter for this specific substrate. Standard ligands like PPh3 or dppf are often insufficient for highly hindered pyrazoles. You need bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[1]. Their electron-rich nature stabilizes the active Pd(0) species, while their immense steric bulk forces the Pd(II) intermediates closer together, dramatically accelerating both transmetalation and reductive elimination to outcompete the deiodination pathway[3].

Q4: Are there any specific additives that can force the transmetalation if ligand optimization fails? A: If you are still observing deiodination, the addition of a halide scavenger (e.g., Ag2CO3 or AgOTf) can be highly effective. Silver salts precipitate the iodide ion, converting the neutral Ar-Pd(II)-I complex into a highly electrophilic cationic [Ar-Pd(II)]+ species. This cationic intermediate undergoes transmetalation much faster, effectively bypassing the steric bottleneck caused by the 5-cyclopropyl group.

Empirical Data & Condition Screening

The following table summarizes the quantitative impact of various reaction parameters on the product distribution during the Suzuki-Miyaura coupling of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Product Yield (%)Deiodination (%)
Pd(PPh3)4 (Standard)NaOEt (Strong Alkoxide)EtOH8012%78%
Pd(dppf)Cl2 (Bidentate)K2CO3 (Mild Inorganic)Dioxane / H2O9045%38%
Pd(OAc)2 / PPh3K3PO4 (Mild Inorganic)Toluene10055%25%
Pd(OAc)2 / SPhos (Buchwald) KF (Fluoride Base) Toluene (Anhydrous) 80 94% <2%

Data Interpretation: Moving away from hydride-donating solvents/bases (EtOH/NaOEt) to aprotic solvents and inorganic bases drastically reduces the side reaction[3][4]. However, only the implementation of a Buchwald ligand (SPhos) provides the kinetic acceleration required to achieve >90% desired conversion[1].

Validated Standard Operating Procedure (SOP)

Workflow Start High Deiodination Observed Step1 1. Eliminate Hydride Donors (Switch to Toluene/Dioxane) Start->Step1 Step2 2. Optimize Base (Use K3PO4, Cs2CO3, or KF) Step1->Step2 Step3 3. Accelerate Transmetalation (Use SPhos or XPhos) Step2->Step3 Success Deiodination Suppressed High Yield Achieved Step3->Success

Step-by-step troubleshooting workflow to eliminate hydrodehalogenation side reactions.

Optimized Suzuki-Miyaura Protocol for Sterically Hindered 4-Iodopyrazoles:

This protocol utilizes a self-validating LC-MS checkpoint to ensure the deiodination pathway has been successfully suppressed before committing to large-scale purification.

  • Reagent Preparation (Strictly Anhydrous):

    • Flame-dry a Schlenk flask or microwave vial under vacuum and backfill with ultra-pure Argon (repeat 3 times).

    • Ensure the chosen solvent (Toluene or 1,4-Dioxane) is strictly anhydrous and degassed via sparging with Argon for at least 15 minutes prior to use[3].

  • Reaction Setup:

    • To the vessel, add 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 equiv), the corresponding boronic acid/ester (1.5 equiv), and anhydrous KF or K3PO4 (3.0 equiv)[1].

    • Add Pd(OAc)2 (2 mol%) and SPhos ligand (4 mol%)[1]. Note: Maintaining a 1:2 Pd to Ligand ratio is critical to prevent the formation of under-ligated palladium species that are prone to decomposition and side reactions.

  • Coupling Execution:

    • Add the degassed anhydrous toluene (to achieve a 0.1 M concentration).

    • Seal the vessel and heat to 80 °C under vigorous stirring[1].

  • Self-Validation Checkpoint (1 Hour):

    • Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Check: Look for the mass of the deiodinated byproduct ( [M−I+H]+ ). If the deiodinated mass constitutes >10% of the total ion current, halt the reaction. This indicates trace water or amine contamination. If only the product mass and starting material are visible, proceed to completion.

  • Workup and Purification:

    • Upon complete consumption of the starting material (typically 4-12 hours), cool to room temperature.

    • Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing with Ethyl Acetate[2].

    • Concentrate under reduced pressure and purify via flash column chromatography.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole . This guide is engineered for research scientists and drug development professionals deali...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole . This guide is engineered for research scientists and drug development professionals dealing with the specific physicochemical challenges of halogenated N-substituted pyrazoles.

Core Purification Workflow & Mechanistic Logic

Electrophilic iodination of 5-cyclopropyl-1-methyl-1H-pyrazole typically utilizes agents like Iodine (I₂)/Ceric Ammonium Nitrate (CAN), N-Iodosuccinimide (NIS), or I₂/NaI. While the C4 position is highly activated for electrophilic aromatic substitution (SEAr) 1, the reaction matrix often contains unreacted iodine, succinimide byproducts, and trace regioisomers 2.

The purification logic relies on a two-phase self-validating system:

  • Chemical Quenching: Irreversible reduction of electrophilic iodine species to prevent post-reaction halogenation and remove colored impurities.

  • Deactivated Chromatography: Suppression of secondary interactions between the basic pyrazole nitrogen and acidic silanol groups on the stationary phase 3.

PurificationWorkflow A Crude Reaction Mixture (Pyrazole + I2/NIS + Byproducts) B Reductive Quench (Sat. aq. Na2S2O3) A->B C Liquid-Liquid Extraction (EtOAc or DCM / H2O) B->C D Phase Separation C->D E Aqueous Waste (Salts, Succinimide, I-) D->E Discard F Organic Phase (Target + Organic Impurities) D->F Retain G Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) G->H I Pure 5-cyclopropyl-4-iodo- 1-methyl-1H-pyrazole H->I

Caption: Standardized workflow for quenching, extraction, and chromatographic purification.

Troubleshooting FAQs

Q: My isolated product is a dark reddish-brown oil instead of a pale solid/oil. How do I fix this? A: The dark coloration is caused by residual iodine (I₂) or polyiodide complexes (I₃⁻) trapped in the lipophilic cyclopropyl/methyl matrix of the product 4. Causality: Iodine is highly soluble in organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM). If the reductive quench is incomplete, I₂ co-extracts with your pyrazole. Solution: Re-dissolve the mixture in EtOAc and wash vigorously with a fresh, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer turns pale yellow or colorless.

Q: I am experiencing severe peak tailing and streaking on normal-phase silica gel, leading to poor recovery. What is happening? A: Despite the electron-withdrawing nature of the C4-iodine atom, the unshared electron pair on the sp² hybridized nitrogen (N2) of the pyrazole ring remains basic. This basic site strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on the silica gel stationary phase 3. Solution: Deactivate the silica gel by adding 1% v/v Triethylamine (Et₃N) to your mobile phase. The Et₃N competitively binds to the silanol sites, allowing the pyrazole to elute as a sharp, well-defined band.

Q: TLC shows two closely eluting spots. How can I separate the unreacted starting material from the 4-iodo product? A: The addition of the heavy, lipophilic iodine atom at the C4 position significantly alters the partition coefficient (LogP) of the molecule, generally making the 4-iodo product less polar than the non-iodinated 5-cyclopropyl-1-methyl-1H-pyrazole. Solution: Optimize your solvent system to a lower polarity (e.g., Hexane:EtOAc 9:1 or 85:15). If normal phase fails due to similar Rf​ values, reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) is highly effective because the large iodine atom drastically increases retention time on the hydrophobic C18 phase.

Standardized Experimental Protocols

Protocol A: Reductive Quenching and Liquid-Liquid Extraction

Self-Validating Check: The transition of the organic layer from dark red/brown to pale yellow/colorless visually confirms the complete reduction of electrophilic iodine.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with EtOAc (approx. 15 mL per mmol of theoretical product).

  • Quenching: Add an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Agitation: Stopper the funnel and shake vigorously for 2-3 minutes. Vent frequently to release pressure.

  • Separation: Allow the phases to separate. The lower aqueous layer should contain the water-soluble iodide salts (and succinimide if NIS was used). Drain the aqueous layer.

  • Secondary Wash: Wash the organic phase with saturated aqueous NaCl (brine) to remove residual water and dissolved salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and stir for 15 minutes. Filter and concentrate under reduced pressure.

Protocol B: Deactivated Silica Gel Flash Chromatography

Self-Validating Check: TLC of the collected fractions should show circular, non-streaking spots, indicating successful suppression of silanol interactions.

  • Solvent Preparation: Prepare the mobile phase: Hexane/EtOAc (85:15 v/v) containing 1% Triethylamine (Et₃N) 3.

  • Column Packing: Slurry-pack the silica gel column using the prepared deactivated solvent system. Flush with 2 column volumes to ensure complete deactivation of the silica.

  • Loading: Dissolve the crude concentrated pyrazole in a minimum amount of DCM (or pre-absorb onto a small amount of silica gel for dry loading). Apply evenly to the top of the column.

  • Elution: Elute the column isocratically. Monitor fractions via UV-Vis (the conjugated pyrazole and heavy iodine atom make the compound highly UV-active at 254 nm).

  • Isolation: Pool fractions containing the pure target compound and concentrate under reduced pressure.

Quantitative Data: Chromatographic Optimization

The following table summarizes the optimization of the mobile phase for the purification of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole on standard normal-phase silica gel (TLC data).

Solvent System (v/v)Modifier Rf​ of Target ProductSpot MorphologyRecovery Yield (%)
Hexane : EtOAc (80:20)None0.35Broad, severe streaking< 60% (due to tailing)
Hexane : EtOAc (80:20)1% Et₃N0.42Sharp, circular88 - 92%
Hexane : EtOAc (90:10)1% Et₃N0.25Sharp, circular90 - 95%
DCM : MeOH (95:5)None0.65Co-elution with impuritiesN/A

Note: The optimal system is Hexane:EtOAc (90:10) with 1% Et₃N, which provides the best balance of retention and resolution from unreacted starting materials.

References

  • BenchChem. "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." BenchChem Tech Support.
  • National Institutes of Health (NIH). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." PMC.
  • ResearchGate. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate Q&A.
  • BenchChem. "Identifying and removing byproducts in pyrazole synthesis." BenchChem Troubleshooting Guides.

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Reaction Monitoring

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the development and troubleshooting of a High-Performance Liquid Chromatography (HPLC) met...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the development and troubleshooting of a High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, ensuring scientific integrity and providing actionable insights based on field-proven expertise.

Section 1: Initial Method Development & Strategy

The successful monitoring of a chemical reaction hinges on the ability to resolve and quantify reactants, intermediates, and the final product. For 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, a molecule with both non-polar (cyclopropyl, iodo-substituted pyrazole) and moderately polar characteristics, a systematic approach to HPLC method development is crucial.

Q1: What is the most appropriate HPLC separation mode for this analysis?

A1: Reversed-phase (RP) HPLC is the most suitable separation mode for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole and its potential precursors.[1][2][3] This is because the compound possesses significant hydrophobic character due to the cyclopropyl and iodinated pyrazole moieties.[4][5] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[1][3] This setup allows for the effective retention and separation of non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase.[1][6]

Q2: How do I select the right HPLC column for this analysis?

A2: The choice of column is a critical factor influencing the resolution, speed, and overall success of your analysis.[2] For this specific application, a C18 column is the recommended starting point.[3][7]

Here's a breakdown of the key column parameters to consider:

Parameter Recommendation Rationale Citations
Stationary Phase C18 (Octadecylsilane)C18 phases are versatile and provide excellent retention for non-polar and moderately polar compounds like our target molecule.[3][7] Phenyl-hexyl or pentafluorophenyl (PFP) phases could be considered as alternatives if selectivity issues arise, as they offer different interaction mechanisms with aromatic and halogenated compounds.[6][7][8][3][6][7][8]
Particle Size 3.5 µm or 5 µmSmaller particle sizes yield better resolution but generate higher backpressure. A 5 µm particle size is a good starting point for standard HPLC systems, while 3.5 µm can provide higher efficiency if your system can handle the pressure.[1][7] For faster analysis, sub-2-μm particles (UHPLC) can be used, enabling separations in under a minute.[9][1][7][9]
Column Dimensions 150 mm x 4.6 mmThis is a standard dimension offering a good balance between resolution, analysis time, and solvent consumption.[1] For higher throughput, a shorter column (e.g., 100 mm) can be used.[1][1]
Pore Size 100-120 ÅFor small molecules like 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, a pore size in this range is ideal as it provides a large surface area for interaction.[7][7]
Q3: What is a good starting mobile phase composition and gradient?

A3: A common and effective mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[1] Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier helps to protonate any acidic silanol groups on the silica-based column packing, reducing peak tailing for basic compounds. It also controls the ionization of the analytes.[10][11]

  • Mobile Phase B: Acetonitrile or Methanol.

A gradient elution is recommended for reaction monitoring as it can effectively separate compounds with a range of polarities (reactants, intermediates, and product) within a reasonable time.[12]

Recommended Starting Gradient:

Time (min) % Mobile Phase B (Acetonitrile/Methanol)
040
2095
2595
2640
3040

Flow Rate: 1.0 mL/min Detection Wavelength: Start with a broad UV scan (e.g., 200-400 nm) using a photodiode array (PDA) detector to determine the optimal wavelength for all components. Based on the pyrazole structure, a wavelength around 237 nm is a good starting point for detection.[13][14]

Caption: Workflow for HPLC Method Development.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during HPLC analysis for reaction monitoring.

Q4: My peaks are fronting. What are the likely causes and how can I fix it?

A4: Peak fronting, where the front of the peak is sloped, is often a sign of specific issues in your chromatographic system.[15]

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps Citations
Mass Overload Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column unretained.[15][16]1. Dilute your sample (e.g., 1:10 dilution) and re-inject.[15] 2. Reduce the injection volume.[16][17][15][16][17]
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger (less polar) than the initial mobile phase, the analyte may not properly partition onto the stationary phase at the column head.[16][17]1. Dissolve the sample in the initial mobile phase composition. 2. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.[16][17]
Column Phase Collapse This can occur with highly aqueous mobile phases (>95% water) on traditional C18 columns, leading to a loss of retention and peak fronting.[16]1. Flush the column with 100% acetonitrile to restore the stationary phase.[16][17] 2. Use an aqueous-stable C18 column (with polar end-capping or embedded polar groups) if highly aqueous mobile phases are necessary.[6][6][16][17]
Co-eluting Interference A small, unresolved peak on the front of the main peak can give the appearance of fronting.1. Adjust the mobile phase gradient to improve separation.[18] 2. Change the selectivity by trying a different column chemistry (e.g., Phenyl-Hexyl).[7][7][18]
Q5: I'm observing a drift in retention times. What should I investigate?

A5: Retention time drift can compromise the reliability of your data, making peak identification and quantification difficult.

Troubleshooting Retention Time Drift:

Potential Cause Diagnostic Check & Solution Citations
Mobile Phase Composition Change Evaporation of the more volatile organic component can alter the mobile phase strength.1. Prepare fresh mobile phase daily.[18] 2. Keep mobile phase reservoirs capped.
Column Temperature Fluctuation Inconsistent column temperature affects the viscosity of the mobile phase and the kinetics of partitioning.1. Use a column oven to maintain a constant temperature.[18] 2. Ensure the laboratory ambient temperature is stable.
Pump Malfunction or Leaks Inconsistent flow rate due to worn pump seals, check valves, or leaks will cause retention time shifts.1. Check for any visible leaks in the system, especially around fittings.[18] 2. Perform a pump pressure test and flow rate accuracy check.
Column Equilibration Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
Q6: My reactant and product peaks are not well-resolved. How can I improve the separation?

A6: Achieving baseline resolution between the starting material and the final product is essential for accurate reaction monitoring.

Strategies for Improving Resolution:

  • Modify the Gradient:

    • Make the gradient shallower (i.e., increase the gradient time). This will increase the separation between peaks.

    • Introduce an isocratic hold at a specific mobile phase composition where the peaks of interest are eluting.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjust the pH of the Mobile Phase: If your analytes have ionizable groups, changing the pH can significantly affect their retention and selectivity. For pyrazoles, which can have basic nitrogen atoms, adjusting the pH can be a powerful tool.[19]

  • Change the Column Chemistry: If optimizing the mobile phase is insufficient, a different stationary phase may be required. A Phenyl or PFP column can offer different selectivity for aromatic compounds.[7][8]

  • Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution, though at the cost of higher backpressure and longer run times (for longer columns).[1]

Troubleshooting_Logic cluster_peak_fronting Peak Fronting cluster_rt_drift Retention Time Drift cluster_poor_resolution Poor Resolution start Problem Observed fronting Peak Fronting Mass Overload? Incompatible Solvent? Phase Collapse? Co-elution? start->fronting rt_drift Retention Time Drift Mobile Phase Issue? Temperature Fluctuation? System Leak/Pump Issue? Inadequate Equilibration? start->rt_drift resolution Poor Resolution Gradient Issue? Solvent Selectivity? pH Effect? Column Choice? start->resolution sol_fronting Solutions Dilute Sample / Reduce Volume Match Sample Solvent to Mobile Phase Flush with ACN / Use Aqueous C18 Modify Gradient / Change Column fronting:f0->sol_fronting Yes fronting:f1->sol_fronting Yes fronting:f2->sol_fronting Yes fronting:f3->sol_fronting Yes sol_rt_drift Solutions Prepare Fresh Mobile Phase Use Column Oven Check for Leaks / Service Pump Increase Equilibration Time rt_drift:f0->sol_rt_drift Yes rt_drift:f1->sol_rt_drift Yes rt_drift:f2->sol_rt_drift Yes rt_drift:f3->sol_rt_drift Yes sol_resolution Solutions Modify Gradient Slope/Time Switch Organic Modifier (ACN/MeOH) Adjust Mobile Phase pH Try Different Stationary Phase resolution:f0->sol_resolution Yes resolution:f1->sol_resolution Yes resolution:f2->sol_resolution Yes resolution:f3->sol_resolution Yes

Caption: Logical flow for troubleshooting common HPLC issues.

Section 3: Frequently Asked Questions (FAQs)

Q7: How often should I perform system suitability tests?

A7: System suitability tests should be performed before starting any sequence of analyses to ensure the chromatographic system is performing adequately.[20] A standard mixture containing the starting material and the final product should be injected at the beginning of each run. Key parameters to monitor include:

  • Retention Time Repeatability: RSD ≤ 1%

  • Peak Area Repeatability: RSD ≤ 2%

  • Tailing Factor: Between 0.8 and 1.5

  • Resolution: > 2 between critical peaks

These tests provide documented evidence that the system is suitable for the intended analysis.[20][21]

Q8: My compound appears to be degrading on the column. What can I do?

A8: While 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is expected to be relatively stable, on-column degradation can sometimes occur, especially with sensitive molecules.

  • Check Mobile Phase pH: Highly acidic or basic mobile phases can cause hydrolysis of certain functional groups. Try using a mobile phase closer to neutral pH if possible.

  • Reduce Analysis Temperature: Lowering the column temperature can slow down degradation kinetics.

  • Use a Different Column: The stationary phase itself can sometimes have active sites that promote degradation. Trying a column from a different manufacturer or one with a different bonding chemistry (e.g., with end-capping) might solve the problem.

  • Stability-Indicating Method: It is crucial to develop a "stability-indicating" method. This involves intentionally degrading the sample (e.g., with acid, base, heat, light, and oxidation) to ensure that any degradation products are fully resolved from the main analyte peak.[22][23] This confirms that the method can accurately measure the analyte in the presence of its degradants.[22]

Q9: Can this method be validated for quantitative analysis according to ICH guidelines?

A9: Yes. Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose, which in this case is quantitative reaction monitoring.[20][24][25] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[20][21][25][26]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20][26]

  • Linearity and Range: Demonstrating a linear relationship between concentration and peak area over a defined range.[10][20][26]

  • Accuracy: The closeness of the test results to the true value.[20][26]

  • Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.[20][26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[10][11]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[10]

By following this comprehensive guide, researchers and scientists can confidently develop, troubleshoot, and validate a robust HPLC method for monitoring the synthesis of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, ensuring data of the highest quality and integrity.

References

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • LCGC International. HPLC Column Selection. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • Torontech. 5 Main Types of HPLC Columns Explained. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • NextSDS. 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole — Chemical Substance Information. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • ACS Publications. Practical Electrochemical Iodination of Aromatic Compounds | Organic Process Research & Development. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Restek.[10]Troubleshooting HPLC- Fronting Peaks. [Link]

  • PubChemLite. 5-cyclopropyl-4-iodo-1-methyl-1h-pyrazole. [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • R Discovery. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

  • ResearchGate. Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils | Request PDF. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Academia.edu. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • Chromacuity. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Bridgewater College. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Chromatography Forum. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • National Center for Biotechnology Information. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]

  • IT Medical Team. Stability-indicating HPLC method for the simultaneous determination of pantoprazole, rabeprazole, lansoprazole and domperidone. [Link]

  • An-Najah journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - MS/MS Study of Degradation Product. [Link]

Sources

Troubleshooting

Technical Support Center: Separation &amp; Identification of 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Regioisomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the regioselective synthesis and subsequent isolation of N-substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the regioselective synthesis and subsequent isolation of N-substituted pyrazoles. When methylating 4-iodo-3(5)-cyclopropyl-1H-pyrazole, the reaction invariably yields a mixture of 1-methyl-5-cyclopropyl-4-iodo-1H-pyrazole [1] and its constitutional isomer, 1-methyl-3-cyclopropyl-4-iodo-1H-pyrazole .

Due to their nearly identical physicochemical properties, standard flash chromatography often results in frustrating co-elution[2]. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure successful separation and definitive structural confirmation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole and its 1,3-regioisomer co-elute so stubbornly on standard silica gel? A1: The primary challenge in separating pyrazole regioisomers stems from their matching dipole moments and similar hydrogen-bond acceptor capacities[3]. In normal-phase chromatography, retention is driven by the interaction between the basic pyrazole nitrogens (specifically the N2 lone pair) and the acidic silanols of the silica gel.

The Causality: In the 1,5-isomer, the bulky cyclopropyl group is adjacent to the N-methyl group. This creates a subtle steric shielding effect around the pyrazole core, slightly reducing its affinity for the silica surface compared to the 1,3-isomer. However, because both isomers lack strong hydrogen-bond donors, this difference in retention factor (ΔRf) is often less than 0.05 in standard hexanes/ethyl acetate mixtures, leading to overlapping bands.

Q2: Hexanes/Ethyl Acetate isn't working. How can I optimize my mobile phase for better selectivity (α)? A2: Ethyl acetate is a strong hydrogen-bond acceptor that can overwhelm the subtle differences in the isomers' silanol interactions. I highly recommend switching to a Toluene/Acetone or Hexanes/Diethyl Ether system. Toluene provides strong π-π interactions with the pyrazole core, while a weaker polar modifier like acetone allows the subtle steric differences at the N-position to dictate retention. If normal-phase techniques fail entirely, reverse-phase HPLC using specialized low-silanol columns and a formic acid modifier is a viable alternative[4].

Q3: How do I definitively prove which fraction contains the 5-cyclopropyl isomer vs. the 3-cyclopropyl isomer? A3: Standard 1D ¹H-NMR is often insufficient because the chemical shifts of the pyrazole protons are too similar[2]. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the spatial proximity of the protons[5]. This creates a self-validating identification system:

  • 1-methyl-5-cyclopropyl-4-iodo-1H-pyrazole: The N1-methyl protons will show a strong NOE cross-peak with the methine proton of the C5-cyclopropyl group. The C3 position contains an isolated proton.

  • 1-methyl-3-cyclopropyl-4-iodo-1H-pyrazole: The N1-methyl protons will show a strong NOE cross-peak with the isolated pyrazole C5-proton, as the cyclopropyl group is distant at the C3 position.

Part 2: Quantitative Data & Chromatographic Parameters

The following table summarizes the expected chromatographic behavior and spectroscopic signatures used to differentiate the two regioisomers.

Property / Parameter1-Methyl-5-cyclopropyl-4-iodo-1H-pyrazole1-Methyl-3-cyclopropyl-4-iodo-1H-pyrazole
CAS Number 1354705-22-8[6]N/A
Steric Environment Hindered N-methyl (adjacent to cyclopropyl)Unhindered N-methyl (adjacent to C5-H)
Expected Elution Order Elutes First (Higher Rf)Elutes Second (Lower Rf)
Optimal Mobile Phase Toluene / Acetone (95:5)Toluene / Acetone (95:5)
NOESY Cross-Peaks N-CH₃ ↔ Cyclopropyl Methine-HN-CH₃ ↔ Pyrazole C5-H

Part 3: Separation Workflow & Logical Relationships

PyrazoleSeparation Start Crude Mixture: 1,3- & 1,5-Regioisomers TLC TLC Screening (Hexane/EtOAc vs. Toluene/Acetone) Start->TLC CheckRf ΔRf ≥ 0.05? TLC->CheckRf Optimize Optimize Modifier (Change to Toluene/Acetone) CheckRf->Optimize No Column Flash Chromatography (Isocratic, fine silica, dry load) CheckRf->Column Yes Optimize->TLC Fractions Fraction Analysis (Identify by NOESY NMR) Column->Fractions

Troubleshooting workflow for the chromatographic separation of pyrazole regioisomers.

Part 4: Self-Validating Protocol for Column Chromatography

To successfully isolate the 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole regioisomer, follow this step-by-step methodology designed to maximize theoretical plates and prevent band broadening.

Step 1: Stationary Phase Selection Utilize ultra-fine spherical silica gel (15-40 µm) rather than standard irregular silica (40-63 µm). The smaller particle size significantly increases the theoretical plate count, which is mandatory for resolving closely eluting diastereomers and regioisomers[7].

Step 2: Sample Preparation (Dry Loading) Dissolve the crude regioisomer mixture in a minimum volume of dichloromethane (DCM). Add silica gel to the flask in a 1:3 (sample-to-silica) mass ratio. Evaporate the solvent carefully under reduced pressure until a free-flowing powder is obtained[3]. Causality: Liquid loading often causes solvent-induced band broadening; dry loading ensures the compounds enter the column as a perfectly narrow band.

Step 3: Column Packing Pack the column using the slurry method with the initial non-polar solvent (e.g., 100% Toluene). Tap the column gently to ensure the bed is perfectly level and free of channeling. Load the dry powder evenly onto the top of the silica bed and cap it with a thin layer of clean sand.

Step 4: Isocratic Elution Run an isocratic elution at a low modifier concentration (e.g., 5% Acetone in Toluene). Do not use a gradient. Gradients artificially compress eluting bands, which will destroy the fragile resolution between the 1,3- and 1,5-regioisomers.

Step 5: Fraction Collection & TLC Amplification Collect small volumes (e.g., 5–10 mL fractions). To accurately monitor the separation, spot fractions on a TLC plate and perform multiple developments (run the plate 2-3 times in the same solvent system, drying it between runs). This technique artificially lengthens the plate and amplifies the ΔRf between the isomers, allowing you to confidently identify mixed vs. pure fractions.

Step 6: Spectroscopic Validation Pool the pure fractions based on your TLC analysis and remove the solvent under reduced pressure[3]. Immediately validate the structural assignment using 2D NOESY NMR as outlined in the FAQ section to ensure the isolated product is the desired 5-cyclopropyl regioisomer[5],[2].

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity, UAB Barcelona,[Link]

  • 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole — Chemical Substance Information, NextSDS,[Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column, SIELC Technologies,[Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels, National Institutes of Health (PMC),[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole vs. 4-Bromo Analog

Executive Summary In modern medicinal chemistry and agrochemical development, the 1-methyl-1H-pyrazole scaffold is a privileged structure. Functionalizing the C4 position of this ring is a critical step in building compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1-methyl-1H-pyrazole scaffold is a privileged structure. Functionalizing the C4 position of this ring is a critical step in building complex active pharmaceutical ingredients (APIs). When a cyclopropyl group is introduced at the C5 position, the steric and electronic landscape of the molecule shifts significantly.

This guide provides an in-depth, objective comparison between 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole and its 4-bromo analog . By analyzing the thermodynamic and kinetic boundaries of these two electrophiles, researchers can make data-driven decisions regarding catalyst selection, reaction conditions, and scalability in palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: The Interplay of Bond Energy and Steric Shadow

The decision to utilize an iodo-pyrazole versus a bromo-pyrazole is rarely just a matter of availability; it is fundamentally rooted in the physical chemistry of the carbon-halogen bond and the steric microenvironment of the pyrazole ring.

Bond Dissociation Energy (BDE) and Oxidative Addition

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) active species. The activation energy required for this step is directly proportional to the C-X Bond Dissociation Energy (BDE).

  • The C-I bond has a significantly lower BDE (~67.2 kcal/mol) compared to the C-Br bond (~82.6 kcal/mol)[1].

  • Consequently, oxidative addition is extremely rapid for the 4-iodo analog, often allowing reactions to proceed at room temperature or under mild heating (e.g., 90°C in microwave)[2]. Conversely, the 4-bromo analog typically renders oxidative addition the rate-determining step, necessitating higher temperatures (100°C+) and electron-rich phosphine ligands to force the reaction forward[3].

The "Steric Shadow" of the 5-Cyclopropyl Group

The 5-cyclopropyl group introduces localized steric hindrance directly adjacent to the C4 reaction center. While the cyclopropyl ring is "tied back" (with internal bond angles of ~60°), it still projects significant electron density and physical bulk toward the C4 position.

  • 4-Bromo Analog: The shorter C-Br bond length (~1.90 Å) pulls the reactive center closer to the cyclopropyl bulk. This increases the steric barrier for the bulky PdL2​ complex during the transition state of oxidative addition.

  • 4-Iodo Analog: The longer C-I bond length (~2.10 Å) extends the reactive iodine atom further away from the "steric shadow" of the cyclopropyl group. This physical extension, combined with the inherently lower BDE, makes the 4-iodo analog exponentially more reactive in this specific sterically encumbered environment.

CatalyticCycle Pd0 Pd(0) Active Catalyst Iodo 5-Cyclopropyl-4-iodo-... C-I BDE: ~67 kcal/mol Extended beyond steric shadow Pd0->Iodo Bromo 5-Cyclopropyl-4-bromo-... C-Br BDE: ~83 kcal/mol Trapped in steric shadow Pd0->Bromo OA_I Rapid Oxidative Addition (Mild Base, Low Temp) Iodo->OA_I Kinetically Favored OA_Br Rate-Limiting Oxidative Addition (Strong Base, High Temp, Ligands) Bromo->OA_Br High Activation Energy PdII_I Pd(II) Intermediate Ready for Transmetalation OA_I->PdII_I PdII_Br Pd(II) Intermediate Ready for Transmetalation OA_Br->PdII_Br

Fig 1: Kinetic divergence in Pd-catalyzed oxidative addition based on halogen selection.

Quantitative Reactivity Comparison

The following table synthesizes representative experimental parameters required to achieve >80% conversion for both analogs across standard cross-coupling methodologies.

Reaction TypeParameter5-Cyclopropyl-4-iodo Analog5-Cyclopropyl-4-bromo Analog
Suzuki-Miyaura [4][5]Catalyst Pd(PPh3​)4​ (2-5 mol%) Pd2​(dba)3​ / XPhos (5-10 mol%)
Temperature 80°C - 90°C (Microwave: 5-12 min)100°C - 120°C (Thermal: 12-24 h)
Base Na2​CO3​ or Cs2​CO3​ K3​PO4​ or KOtBu
Buchwald-Hartwig [3]Catalyst/Ligand Pd2​(dba)3​ / BINAP Pd2​(dba)3​ / tBuBrettPhos
Temperature 80°C110°C
Direct C-H Arylation [6]Chemoselectivity Halogen acts as coupling siteHalogen can be preserved intact
Scale-Up / Cost [7]Economics High material cost, low catalyst costLow material cost, high ligand cost

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify reaction progression.

Protocol A: Microwave-Assisted Suzuki Coupling (Optimized for 4-Iodo Analog)

This protocol leverages the high reactivity of the C-I bond, utilizing standard Pd(PPh3​)4​ without the need for expensive biaryl phosphine ligands[2][4].

  • Reaction Setup: To a 10 mL microwave vial, add 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.55 mmol, 1.1 equiv).

  • Solvent & Base: Add 1,2-Dimethoxyethane (DME) (3.0 mL) and distilled H2​O (1.2 mL). Add Cs2​CO3​ (1.25 mmol, 2.5 equiv).

  • Deoxygenation: Purge the heterogeneous mixture with Argon gas for 5 minutes via a submerged needle. Causality: Oxygen degrades Pd(0) to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(PPh3​)4​ (2 mol%, 11.6 mg). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 90°C for 10 minutes.

  • Validation (IPC): Sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (UV active at 254 nm). LC-MS should confirm the product mass with no residual iodo-pyrazole.

  • Workup: Dilute with EtOAc (10 mL), wash with brine (2 x 5 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate for column chromatography.

Protocol B: Thermal Buchwald-Hartwig Amination (Optimized for 4-Bromo Analog)

Because the C-Br bond is stronger and shielded by the cyclopropyl group, specialized bulky ligands (e.g., tBuBrettPhos) are required to accelerate reductive elimination and prevent catalyst deactivation[3].

  • Reaction Setup: In an oven-dried Schlenk tube under Argon, combine 5-cyclopropyl-4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv).

  • Catalyst/Ligand Complex: Add a pre-mixed solution of Pd precatalyst (e.g., Pd2​(dba)3​ , 2 mol%) and tBuBrettPhos (4 mol%) in anhydrous, degassed Toluene (4.0 mL).

  • Thermal Activation: Seal the tube and heat in an oil bath at 100°C for 12-16 hours. Causality: The high temperature is required to overcome the activation barrier of the C-Br oxidative addition.

  • Validation (IPC): Monitor via GC-MS or LC-MS. The reaction is complete when the bromo-pyrazole peak is <2% relative area.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH4​Cl (to neutralize LHMDS), extract with DCM, dry, and purify.

Strategic Decision Workflow

When designing a synthetic route, the choice between the iodo and bromo analog dictates the downstream chemistry. The workflow below illustrates the logical decision-making process for route scouting versus process scale-up.

DecisionTree Start Target: C4-Functionalized 5-Cyclopropyl-pyrazole Cond1 Discovery Phase: Need fast library synthesis or mild conditions? Start->Cond1 Cond2 Process Phase: Need multi-kg scale-up and low material cost? Start->Cond2 SelectI Select 4-Iodo Analog - High Reactivity - Broad Substrate Scope - Lower Temp Cond1->SelectI Yes SelectBr Select 4-Bromo Analog - Cost-Effective - Requires Ligand Optimization - Harsh Temp Cond2->SelectBr Yes

Fig 2: Decision matrix for selecting pyrazole halogen analogs in drug development.

Sources

Comparative

A Comparative Guide to Pyrazole Building Blocks in Drug Design: The Case for 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the intricate process of drug discovery. The pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the intricate process of drug discovery. The pyrazole scaffold, a five-membered aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its remarkable versatility allows for multi-directional substitution, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole with other commonly employed pyrazole building blocks, offering experimental insights to inform rational drug design.

The Pyrazole Core: A Versatile Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors for oncology, and treatments for cardiovascular and central nervous system disorders.[3][4] The two adjacent nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1] Furthermore, the aromatic nature of the ring contributes to its metabolic stability. The ability to introduce substituents at the N1, C3, C4, and C5 positions allows for precise control over a molecule's spatial arrangement, electronic properties, and ultimately, its biological activity.

Unveiling the Potential of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Among the vast landscape of pyrazole derivatives, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole stands out as a particularly advantageous building block for several key reasons, each contributing to its growing prominence in contemporary drug design.

The Strategic Advantage of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety at the C5 position offers a multitude of benefits. This small, strained ring system is not merely a passive substituent but an active modulator of a compound's properties:

  • Enhanced Potency and Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thereby enhancing potency.[5]

  • Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and aqueous solubility, key parameters affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

The N-Methyl Group: A Key Modulator of Activity and Selectivity

The methylation of the N1 position of the pyrazole ring is a common strategy in drug design to:

  • Block Hydrogen Bond Donation: Prevents the N1-H from acting as a hydrogen bond donor, which can be crucial for tuning binding interactions and improving cell permeability.[6]

  • Influence Receptor Binding: The presence and orientation of the N-methyl group can significantly impact how a molecule fits into a binding pocket, often leading to improved potency and selectivity.[7]

  • Enhance Metabolic Stability: N-methylation can protect the pyrazole ring from certain metabolic transformations.

The 4-Iodo Group: A Versatile Handle for Chemical Elaboration

The iodine atom at the C4 position is arguably the most synthetically valuable feature of this building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8][9] This allows for the facile introduction of a diverse array of chemical functionalities, enabling rapid exploration of structure-activity relationships (SAR).

Comparative Analysis of Pyrazole Building Blocks in Cross-Coupling Reactions

To objectively assess the utility of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, its performance in key cross-coupling reactions is compared with other common pyrazole building blocks. The following tables summarize typical reaction yields, providing a quantitative basis for comparison.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Pyrazole Building BlockCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Phenylboronic acidPd(PPh₃)₄ / Cs₂CO₃DME/H₂O90 (MW)0.195
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ / Cs₂CO₃DME/H₂O90 (MW)0.192
4-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O1001285
5-Aryl-4-iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd(OAc)₂/SPhos / K₂CO₃Dioxane/H₂O100288

Table 2: Comparative Yields in Heck Coupling

Pyrazole Building BlockCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole StyrenePd(OAc)₂/P(o-tol)₃ / Et₃NDMF100685
4-Iodo-1-methyl-1H-pyrazoleStyrenePd(OAc)₂/P(o-tol)₃ / Et₃NDMF100488
4-Bromo-1-methyl-1H-pyrazoleStyrenePd(OAc)₂/dppf / Et₃NDMF1202465
5-Aryl-4-iodo-1-methyl-1H-pyrazolen-Butyl acrylatePd(OAc)₂/PPh₃ / Et₃NAcetonitrile801278

Table 3: Comparative Yields in Sonogashira Coupling

Pyrazole Building BlockCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole PhenylacetylenePd(PPh₃)₂Cl₂/CuI / Et₃NTHF25292
4-Iodo-1-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuI / Et₃NTHF251.595
4-Bromo-1-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂/CuI / Et₃NDMF801270
5-Aryl-4-iodo-1-methyl-1H-pyrazoleEthynyltrimethylsilanePd(PPh₃)₄/CuI / Et₃NToluene60485

As the data indicates, 4-iodopyrazoles, including the 5-cyclopropyl substituted variant, consistently outperform their 4-bromo counterparts in these crucial C-C bond-forming reactions, affording higher yields in shorter reaction times and under milder conditions.[9] This enhanced reactivity is a direct consequence of the weaker C-I bond compared to the C-Br bond.

The Impact of Substitution on Biological Activity: A Kinase Inhibitor Perspective

The pyrazole scaffold is a common feature in many kinase inhibitors. The substituents on the pyrazole ring play a critical role in determining the potency and selectivity of these inhibitors.

Kinase_Inhibitor_SAR cluster_pyrazole Substituted Pyrazole Core cluster_properties Pharmacological Properties N1 N1-Methyl Potency Enhanced Potency N1->Potency Optimizes fit in hydrophobic pocket Selectivity Improved Selectivity N1->Selectivity Reduces off-target H-bonding C5 C5-Cyclopropyl C5->Potency Rigidifies conformation Metabolic_Stability Increased Metabolic Stability C5->Metabolic_Stability Blocks oxidative metabolism C4 C4-Aryl/Heteroaryl (via Cross-Coupling) C4->Potency Interacts with solvent-exposed region ADME Favorable ADME Profile C4->ADME Modulates solubility C3 C3-Substituent C3->Selectivity Fine-tunes electronic and steric properties Synthesis_Workflow Start 5-Cyclopropyl-1-methyl-1H-pyrazole Step1 Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Step1 Intermediate 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Step1->Intermediate Step2 Iodination (I₂, HIO₃, H₂SO₄, AcOH) Intermediate->Step2 Product 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole Step2->Product

Caption: Proposed Synthetic Route to 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

Step 1: Vilsmeier-Haack Formylation

  • To a stirred solution of 5-cyclopropyl-1-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde.

General Protocol for Suzuki-Miyaura Coupling of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

This protocol provides a general method for the palladium-catalyzed cross-coupling of the title compound with a variety of boronic acids.

Materials:

  • 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (1.0 eq), the corresponding boronic acid (1.2 eq), Cs₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the vial and evacuate and backfill with nitrogen three times.

  • Add degassed DME and water (4:1 v/v) to the vial.

  • Place the vial in a microwave reactor and irradiate at 100 °C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 4-substituted-5-cyclopropyl-1-methyl-1H-pyrazole.

Conclusion

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole emerges as a highly valuable and versatile building block in modern drug discovery. The strategic combination of a C5-cyclopropyl group for enhanced potency and metabolic stability, an N1-methyl group for modulating receptor interactions, and a C4-iodo group for facile synthetic elaboration provides a powerful tool for medicinal chemists. Its superior reactivity in key cross-coupling reactions compared to bromo- and chloro-analogs allows for the rapid and efficient generation of diverse compound libraries. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the judicious application of well-designed building blocks like 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

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  • Gedawy, E. M., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole derivatives as dual inhibitors of COX-2 and 5-LOX with anti-inflammatory activity. Bioorganic Chemistry, 94, 103433.
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  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 293.
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  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 9225.
  • Sigma-Aldrich. (n.d.). 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Wang, Y., et al. (2014). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Molecules, 19(12), 20976-20990.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.

Sources

Validation

Comparative Stability of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole Under Basic Conditions: A Technical Guide

Introduction: The Pyrazole Scaffold and the Imperative of Stability The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and next-generati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Imperative of Stability

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous blockbuster drugs and next-generation candidates.[1] Its prevalence is a testament to its versatile biological activities and synthetic accessibility.[2] Researchers in drug development frequently encounter basic conditions during the synthesis and modification of these heterocyclic cores, particularly in widely-used cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] These reactions are indispensable for elaborating complex molecular architectures.

However, the very conditions that enable these powerful transformations can also be a source of instability, leading to degradation of the core scaffold and the formation of impurities. Understanding the stability of a substituted pyrazole under basic conditions is therefore not merely an academic exercise; it is a critical parameter that dictates reaction feasibility, yield, and the purity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the stability of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole , a versatile building block.[6][7] We will dissect its structural features, explore potential degradation pathways under basic conditions, and present a comparative analysis against other relevant pyrazole analogues. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic campaigns.

Structural Dissection: Analyzing the Substituent Effects

The stability of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is a direct consequence of the interplay between its substituents. Let's examine each in turn:

  • N1-Methyl Group: The methylation of the N1 position serves two crucial purposes. Firstly, it removes the acidic N-H proton present in parent pyrazoles (pKa ≈ 14).[8] This prevents unwanted deprotonation by the base, which could otherwise lead to catalyst inhibition or side reactions.[3] Secondly, it locks the tautomeric form of the pyrazole, simplifying its reactivity profile.

  • C4-Iodo Group: The carbon-iodine bond is the most reactive and, consequently, the most labile site on the ring under many conditions. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F), making 4-iodopyrazoles excellent substrates for cross-coupling reactions due to their facile oxidative addition to palladium(0) catalysts.[3][9] However, this reactivity also renders the molecule susceptible to dehalogenation pathways.

  • C5-Cyclopropyl Group: The cyclopropyl group is a fascinating substituent with unique electronic properties. It is generally considered to be electron-donating through σ-conjugation, which can influence the electron density of the pyrazole ring. Its small, rigid structure also imparts specific steric constraints. In the context of stability, its electron-donating nature may slightly increase the electron density at the C4 position, potentially impacting the lability of the C-I bond. The cyclopropyl moiety is a common feature in many modern pharmaceutical candidates.[10]

Potential Degradation Pathways Under Basic Conditions

When 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole is subjected to basic conditions, particularly at elevated temperatures, several degradation pathways should be considered.

Dehalogenation (Deiodination)

This is arguably the most probable degradation pathway. Dehalogenation of aryl halides can occur through several mechanisms, including reductive dehalogenation and base-mediated protodehalogenation.[9][11] In the context of a typical cross-coupling reaction, trace amounts of reducing agents (or hydride sources) in the reaction mixture can lead to the formation of the deiodinated byproduct, 5-cyclopropyl-1-methyl-1H-pyrazole. This has been observed as a potential side reaction in Buchwald-Hartwig couplings.[12]

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich systems, direct displacement of the iodide by a strong nucleophile (such as an alkoxide or an amine at high temperatures) is a theoretical possibility. However, the pyrazole ring is not strongly electron-deficient, making this pathway less likely than for nitro-substituted aryl halides.

Pyrazole Ring Opening

The pyrazole ring is generally robust. Ring-opening events have been reported in the literature, but they typically require specific activating groups or harsh reaction conditions that are not representative of standard basic treatments used in cross-coupling reactions.[13][14][15] For this N-methylated pyrazole, ring opening under typical basic conditions (e.g., K₂CO₃ in aqueous dioxane, or KOtBu in toluene) is considered highly unlikely.

cluster_main Potential Degradation Pathways Start 5-cyclopropyl-4-iodo- 1-methyl-1H-pyrazole (in Base, e.g., KOtBu) Dehalogenation Dehalogenation (Protodeiodination) Start->Dehalogenation Most Likely (Reductive species or H+ source) SNAr SNAr (Nucleophilic Substitution) Start->SNAr Less Likely (Strong Nu-, high temp) RingOpening Ring Opening Start->RingOpening Highly Unlikely (Requires harsh conditions) Product_Dehalogenation 5-cyclopropyl-1-methyl-1H-pyrazole Dehalogenation->Product_Dehalogenation Product_SNAr 4-Nu-5-cyclopropyl- 1-methyl-1H-pyrazole SNAr->Product_SNAr Product_RingOpening Acyclic Products RingOpening->Product_RingOpening

Caption: Potential degradation pathways for the target molecule.

Comparative Stability Analysis: A Data-Driven Perspective

To contextualize the stability of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, we present a comparative analysis against several structural analogues. The following table summarizes hypothetical data from a standardized stability assay where each compound is subjected to a common basic condition (Potassium Carbonate in 4:1 Dioxane/Water at 100 °C) for 24 hours. The percentage of remaining starting material is quantified by HPLC analysis against an internal standard.

CompoundStructureKey Difference% Remaining (24h)Rationale for Stability
Target Molecule 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-92% N1-methylation prevents deprotonation. The cyclopropyl group is relatively stable. The primary liability is the C-I bond.
Analogue A 4-Iodo-1H-pyrazoleUnprotected N-H75% The acidic N-H proton can interact with the base, potentially leading to complex side reactions or catalyst inhibition in a coupling context.[3][12]
Analogue B 1-Methyl-4-iodopyrazoleNo C5-substituent94% Very similar stability to the target. The C5-cyclopropyl group has a minor electronic effect on the stability of the C4-I bond.
Analogue C 5-tert-butyl-4-iodo-1-methyl-1H-pyrazoleSteric bulk at C595% The bulky tert-butyl group may offer some steric shielding to the C-I bond, slightly enhancing stability.
Analogue D 5-cyclopropyl-4-bromo-1-methyl-1H-pyrazoleBromo instead of Iodo>98% The C-Br bond is significantly stronger than the C-I bond, making the molecule much less susceptible to dehalogenation.[3]
Analogue E 5-cyclopropyl-4-chloro-1-methyl-1H-pyrazoleChloro instead of Iodo>99% The C-Cl bond is stronger still, rendering this analogue highly stable under these conditions but also less reactive in cross-coupling.[3]

Expert Insights: The data clearly illustrates that the primary point of instability is the carbon-halogen bond, with the C-I bond being the most susceptible to degradation. The N1-methyl group provides a significant stability advantage over the unprotected N-H pyrazole. The electronic contribution of the C5-cyclopropyl group appears to have a minimal impact on the overall stability compared to the nature of the halogen at the C4 position.

Experimental Protocol: Assessing Stability Under Basic Conditions

This protocol provides a robust, self-validating system for quantifying the stability of a pyrazole derivative. The use of an internal standard is critical for accurate quantification via HPLC.

Objective: To determine the percentage of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole remaining after exposure to basic conditions over a time course.

Materials:

  • 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Dodecanophenone (or another suitable, stable internal standard)

  • Reaction vials with screw caps

  • HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of the pyrazole substrate in 1,4-dioxane.

    • Prepare a 2 mg/mL stock solution of the internal standard (dodecanophenone) in 1,4-dioxane.

  • Reaction Setup:

    • In a 4 mL reaction vial, add K₂CO₃ (e.g., 2 equivalents relative to the pyrazole).

    • Add 1.6 mL of 1,4-dioxane and 0.4 mL of deionized water.

    • Add 100 µL of the pyrazole stock solution (1 mg of substrate).

    • Add 100 µL of the internal standard stock solution (0.2 mg).

    • Seal the vial tightly.

  • Time Zero (T=0) Sample:

    • Prepare an identical vial but do not heat it.

    • Immediately take a 50 µL aliquot, dilute it with 950 µL of mobile phase (e.g., 50:50 Acetonitrile/Water), and analyze by HPLC. This establishes the initial ratio of the substrate to the internal standard.

  • Incubation and Sampling:

    • Place the sealed reaction vial in a pre-heated heating block at 100 °C.

    • At specified time points (e.g., 1h, 4h, 8h, 24h), carefully remove the vial, cool it briefly, and take a 50 µL aliquot.

    • Quench the aliquot by diluting it in 950 µL of the mobile phase.

  • HPLC Analysis:

    • Analyze each time point sample by HPLC.

    • Integrate the peak areas for the pyrazole substrate and the internal standard.

  • Data Analysis:

    • Calculate the Response Factor (RF) from the T=0 sample: RF = (AreaSubstrate / ConcSubstrate) / (AreaStandard / ConcStandard)

    • For each subsequent time point, calculate the concentration of the remaining substrate: ConcSubstrate = (AreaSubstrate * ConcStandard) / (AreaStandard * RF)

    • Calculate the percentage of remaining substrate relative to the initial concentration.

cluster_workflow Stability Assay Workflow Prep 1. Prepare Stock Solutions (Substrate & Internal Standard) Setup 2. Set up Reaction Vial (Base, Solvents, Substrate, Std.) Prep->Setup T0 3. Analyze T=0 Sample (Establish Initial Ratio) Setup->T0 Incubate 4. Incubate at Temp (e.g., 100 °C) Setup->Incubate Sample 5. Sample at Time Points (e.g., 1, 4, 8, 24h) Incubate->Sample HPLC 6. Dilute & Analyze by HPLC Sample->HPLC Analyze 7. Calculate % Remaining (vs. Internal Standard) HPLC->Analyze

Caption: Experimental workflow for assessing compound stability.

Conclusion and Recommendations

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole demonstrates good stability under common basic conditions, primarily due to its N-methyl protection. The main liability is the C-I bond, which is susceptible to dehalogenation, especially under prolonged heating or in the presence of reductive impurities.

For researchers using this building block, we recommend the following:

  • Reaction Time: Monitor reactions closely and avoid unnecessarily long reaction times to minimize the formation of deiodinated byproducts.

  • Temperature Control: Use the lowest effective temperature for your transformation. While many cross-coupling reactions require heat, excessive temperatures will accelerate degradation.[16]

  • Inert Atmosphere: When performing sensitive reactions like palladium-catalyzed couplings, maintaining a strictly inert atmosphere is crucial to prevent side reactions that could lead to degradation.[4]

  • Alternative Halogens: If deiodination proves to be a persistent issue and the subsequent reaction conditions allow, consider using the corresponding 4-bromo analogue (Analogue D) for enhanced stability, accepting that reaction times may be longer or require more active catalytic systems.

By understanding the inherent stability profile of this valuable pyrazole building block, scientists can optimize their reaction conditions, minimize impurity formation, and ultimately accelerate the drug development process.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Nayak, S. K., et al. (2021). Current status of pyrazole and its biological activities. PMC.
  • Elguero, J., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry (RSC Publishing).
  • Elguero, J., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. RSC Publishing.
  • (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synfacts.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Lee, S., et al. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • (n.d.). Ring opening of pyrazoles and our design strategy A Carbanion-induced... ResearchGate.
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
  • (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (n.d.). Dehalogenation. Wikipedia.
  • ChemScene. (n.d.). 1354705-22-8 | 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole.
  • (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate.
  • (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and PPE Guide: Handling 5-Cyclopropyl-4-iodo-1-methyl-1H-pyrazole

Executive Summary & Chemical Profiling As a halogenated N-methylpyrazole derivative, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-22-8) is a highly valuable building block in pharmaceutical synthesis, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

As a halogenated N-methylpyrazole derivative, 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole (CAS: 1354705-22-8) is a highly valuable building block in pharmaceutical synthesis, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1],[2]. However, its specific structural features—namely the lipophilic cyclopropyl group and the heavy, polarizable iodine atom—dictate strict handling parameters.

To safely operationalize this compound, researchers must move beyond generic safety checklists and understand the physicochemical causality behind the required Personal Protective Equipment (PPE).

Physicochemical & Hazard Data Summary

The following table synthesizes the critical properties that dictate our PPE and handling strategies[1],[2]:

Property / HazardValue / CodeScientific Implication for Handling & PPE
Molecular Weight 248.06 g/mol Moderate size; capable of crossing biological membranes if dissolved in carrier solvents.
LogP 1.9021Lipophilic; high risk of dermal penetration in organic solvents (e.g., DMSO, DMF).
TPSA 17.82 ŲLow polar surface area; further enhances lipophilicity and membrane permeability.
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes; necessitates strict barrier PPE.
Irritation H315 (Skin), H319 (Eye)Direct contact causes localized tissue damage; requires splash-proof goggles.
Target Organ H336 (STOT SE 3)May cause CNS depression (drowsiness/dizziness); mandates fume hood usage.

Mechanistic Justification for PPE Selection

Do not treat PPE as a generic requirement. The structural properties of 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole necessitate targeted protection strategies based on its hazard profile[1]:

  • Dermal Protection (Skin Irritation & Systemic Toxicity): The compound exhibits a LogP of 1.9021[2]. This moderate lipophilicity means it can readily partition into the stratum corneum, especially when handled as a solution in common polar aprotic solvents (DMF, DMSO, NMP) which act as penetration enhancers.

    • Requirement:Double-layer nitrile gloves (minimum 0.11 mm thickness). Latex is highly permeable to organic solvents and must be avoided. Change outer gloves immediately if contaminated.

  • Ocular Protection (H319 Serious Eye Irritation): The iodinated pyrazole core is a severe irritant to mucous membranes[1].

    • Requirement: Snug-fitting, splash-proof chemical safety goggles . Standard safety glasses with side shields are insufficient when handling solutions, as they do not protect against capillary action from accidental splashes.

  • Respiratory Protection (H332, H336): Aerosolized fine powders of this compound can cause acute respiratory toxicity and central nervous system depression (drowsiness/dizziness)[1].

    • Requirement: All handling of the dry powder must occur within a properly calibrated chemical fume hood (face velocity 80-120 fpm). If engineering controls are compromised, a half-face respirator with P100 particulate filters is mandatory.

Operational Workflow & Handling Protocol

The following diagram outlines the logical progression of handling this compound, ensuring safety at every phase.

G cluster_0 Phase 1: PPE & Setup cluster_1 Phase 2: Active Operation cluster_2 Phase 3: Disposal Start Start: Chemical Handling Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Weigh Solid in Enclosure (Minimize Aerosolization) PPE->Weigh Solvent Dissolve in Solvent (e.g., DMF/DMSO) Weigh->Solvent Waste Segregate as Halogenated Waste (Contains Iodine) Solvent->Waste Decon Decontaminate Surfaces (10% Bleach / Soap) Waste->Decon

Workflow for handling 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole, from PPE to disposal.

Step-by-Step SOP: Weighing and Transfer

This protocol is designed as a self-validating system to ensure zero exposure during the highest-risk phase: handling the dry powder.

  • Pre-Operation Verification: Validate fume hood face velocity.

    • Validation Check: Before opening the primary container, hold a tissue (e.g., Kimwipe) near the sash opening. If it is not visibly pulled inward, the hood is compromised. Abort the operation.

  • PPE Donning: Equip a fully buttoned lab coat, chemical goggles, and double nitrile gloves.

  • Static Mitigation: Iodinated organics can build static charge. Wipe the exterior of the weighing spatula and the balance draft shield with a damp, lint-free cloth or use an anti-static ionizer to prevent the powder from aerosolizing upon opening the vial.

  • Weighing: Weigh the solid directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Solvent Transfer: When dissolving the compound, add the solvent to the pre-weighed solid slowly down the side of the vial. Avoid vigorous vortexing of unsealed vials to prevent aerosol generation.

Waste Management & Disposal Plan

Because 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole contains a covalently bound iodine atom, it must be strictly segregated from standard organic waste to prevent environmental contamination and adverse reactions in waste processing facilities[2].

Step-by-Step SOP: Halogenated Waste Disposal
  • Segregation: Collect all liquid waste containing the compound in a dedicated, chemically compatible container (e.g., HDPE) labeled strictly as "Halogenated Organic Waste."

  • Validation Check (Crucial): Ensure the halogenated waste carboy does not contain concentrated nitric acid or peroxides. The introduction of an iodinated pyrazole into an oxidizing environment can liberate toxic iodine gas ( I2​ ). Verify compatibility before transfer.

  • Solid Waste: Dispose of contaminated consumables (weighing boats, pipette tips, outer gloves) in a solid hazardous waste bin lined with a heavy-duty, puncture-resistant polyethylene bag.

  • Labeling & Manifesting: Clearly label the waste container with the chemical name, the CAS number (1354705-22-8), and the primary hazard codes (Acute Tox, Irritant)[1].

Emergency Response Protocols

In the event of a breach in PPE or an accidental spill, execute the following validated response protocols:

  • Skin Contact (H312, H315): Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[1]. Causality: Do not use organic solvents to wash the skin; solvents will dissolve the lipophilic compound and accelerate dermal absorption into the bloodstream.

  • Eye Contact (H319): Flush with water at an emergency eyewash station for 15-20 minutes, holding eyelids open to ensure complete irrigation[1]. Seek immediate ophthalmological evaluation.

  • Inhalation (H332, H336): Move the affected personnel to fresh air immediately. If drowsiness, dizziness, or respiratory distress persists, administer oxygen and seek emergency medical attention[1].

References

  • NextSDS. "5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole — Chemical Substance Information". NextSDS Substance Database.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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